Preclinical Evaluation of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan (UC245): Chemical Properties, Mechanism of Action, and Antileishmanial Efficacy
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The urgent need for novel therapeutics in the treatment of neglected tropical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The urgent need for novel therapeutics in the treatment of neglected tropical diseases, particularly Leishmaniasis, has driven the exploration of repurposed antimicrobial scaffolds. 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan (CAS: 35950-37-9), designated in preclinical literature as UC245 , is a highly optimized derivative within the 2-nitrovinylfuran class[1]. Originally investigated for broad-spectrum antibacterial and antifungal properties, UC245 has demonstrated potent in vitro and in vivo antileishmanial activity[1]. This technical guide synthesizes the structural causality, pleiotropic mechanisms of action, and self-validating experimental workflows necessary for the rigorous preclinical evaluation of UC245.
Chemical Identity & Structural Causality
Understanding the pharmacophore of UC245 requires an analysis of its specific functional groups and their electronic effects.
The biological activity of nitrovinylfurans is fundamentally driven by the electrophilic nature of the exocyclic double bond, which acts as a potent Michael acceptor. In the rational design of UC245, two critical substitutions dictate its enhanced efficacy:
Halogenation: Bromination of the furan ring at the C2 position.
Methylation: The addition of a methyl group at the C2 position of the vinyl chain (alpha to the nitro group).
The Electronic Consequence: Both the furan-ring bromination and the vinyl-chain methylation synergistically increase the electron density at the C1 vinylic carbon[3]. This structural modification enhances the polarization of the double bond. Consequently, UC245 exhibits a significantly higher reactivity toward biological nucleophiles (such as sulfhydryl groups) compared to unmethylated or unhalogenated analogs, directly correlating to its superior antileishmanial potency[3].
Mechanism of Action: The Thiol-Reactive Pharmacophore
UC245 operates via a pleiotropic (multi-target) mechanism of action, making it highly effective against pathogens that rapidly develop resistance to single-target drugs. Its primary mode of action is driven by direct reactivity with thiol groups in vital cellular macromolecules[4].
Enzymatic Inactivation via Covalent Adducts: The highly polarized double bond of UC245 undergoes a nucleophilic attack (Michael addition) by free cysteine residues. In well-characterized bacterial models using structurally related nitrovinylfurans (like Furvina/G1), this results in the irreversible inhibition of critical enzymes, such as MurA (essential for peptidoglycan biosynthesis), via the formation of a covalent adduct at the active site[5].
Ribosomal Interference: Beyond direct enzyme inactivation, nitrovinylfurans target the small (30S) ribosomal subunit. By binding at or near the P-decoding site, they sterically hinder the accommodation of fMet-tRNA during the initiation complex formation, effectively halting protein translation and inducing pathogen cell death[4].
Fig 1: Dual-mechanism signaling and molecular targets of UC245 leading to pathogen cell death.
Quantitative Efficacy Data
Extensive in vitro screening has validated UC245 against multiple strains of Leishmania. The compound demonstrates Minimum Parasiticide Concentration (MPC) and 50% Inhibitory Concentration (IC₅₀) values in the low micromolar range[1]. Furthermore, in in vivo murine models of cutaneous leishmaniasis (BALB/c mice), intraperitoneal administration of UC245 (50–100 mg/kg) reduced lesion growth at a magnitude comparable to the clinical standard, Amphotericin B[6].
Table 1: Quantitative In Vitro Antileishmanial Efficacy of UC245
Pathogen Species
Life Stage
IC₅₀ Range (µM)
MPC Range (µM)
Clinical Control (Amphotericin B IC₅₀)
Leishmania amazonensis
Promastigote
0.8 – 4.7
1.7 – 32.0
~0.5 µM
Leishmania infantum
Promastigote
0.8 – 4.7
1.7 – 32.0
~0.5 µM
Leishmania braziliensis
Promastigote
0.8 – 4.7
1.7 – 32.0
~0.5 µM
(Data synthesized from standardized in vitro evaluations[1])
Experimental Protocols: Self-Validating Assays
To ensure reproducibility and eliminate false positives arising from the inherent aqueous instability of nitrovinylfurans, the following in vitro antileishmanial screening protocol is engineered as a self-validating system . It incorporates specific internal controls to verify the thiol-reactive mechanism of action during the assay.
Protocol: Mechanistically-Validated In Vitro Screening
Dissolve UC245 in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.
Why: UC245 is susceptible to aqueous degradation over prolonged periods; utilizing anhydrous DMSO prevents premature hydrolysis of the nitrovinyl moiety before target engagement[5].
Parasite Cultivation:
Culture Leishmania promastigotes in Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C until they reach the exponential growth phase.
Compound Dosing & Co-Incubation:
Seed promastigotes in 96-well plates at
5×105
cells/mL.
Add UC245 at serial dilutions ranging from 0.1 µM to 50 µM. Ensure final DMSO concentration remains < 0.5% to prevent vehicle toxicity.
Self-Validation Step (Thiol Quenching): In a parallel control plate, supplement the medium with 1 mM L-cysteine prior to adding UC245. Why: Because UC245 acts via thiol-reactivity, exogenous cysteine will act as a nucleophilic sink, quenching the drug. A significant rightward shift in the IC₅₀ in this control plate validates that the observed toxicity in the primary plate is genuinely mediated by the proposed electrophilic mechanism[4].
Viability Quantification:
Following 72 hours of co-incubation, add resazurin (Alamar Blue) and incubate for an additional 4 hours.
Why: Resazurin measures active metabolism (NADH production) rather than mere cell physical presence, preventing artifacts from dead parasite debris.
Calculate the IC₅₀ using non-linear regression analysis. Compounds exhibiting an IC₅₀ < 5 µM in the primary plate and a >10-fold IC₅₀ increase in the cysteine-quenched plate are validated for in vivo murine modeling.
Fig 2: Self-validating in vitro to in vivo experimental workflow for UC245 evaluation.
Pharmacokinetics & Repurposing Potential
While UC245 demonstrates exceptional potency, its clinical translation requires careful formulation. The parent molecule is highly reactive and relatively short-lived in complex biological matrices, interconverting into various degradation products[4]. Interestingly, studies on related nitrovinylfurans indicate that these degradation products often retain potent antimicrobial activity, effectively prolonging the therapeutic window[4].
Because of its broad-spectrum efficacy against multi-resistant strains (including MRSA) and protozoa, UC245 is a prime candidate for topical formulations (similar to the commercialized Dermofural® ointment) for the treatment of cutaneous leishmaniasis and complicated skin/soft tissue infections[1]. Future optimization must focus on targeted delivery systems (e.g., liposomal encapsulation) to mitigate systemic cytotoxicity while maximizing localized pathogen eradication.
References
American Elements. "2-bromo-5-(2-nitroprop-1-en-1-yl)furan Product Specifications." American Elements Catalog.
URL:[Link]
PubChemLite / CCSbase. "2-bromo-5-(2-nitroprop-1-en-1-yl)furan (C7H6BrNO3)." University of Luxembourg.
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The Pharmacological Potential of Brominated Nitrovinyl Furans: A Technical Guide for Drug Development
Introduction: The Emergence of Brominated Nitrovinyl Furans in Medicinal Chemistry The furan scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide arra...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Emergence of Brominated Nitrovinyl Furans in Medicinal Chemistry
The furan scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects.[1] The introduction of a nitrovinyl group to the furan ring has been shown to enhance its pharmacological profile. Furthermore, the strategic addition of bromine atoms to this scaffold can significantly modulate the compound's physicochemical properties and biological activity, often leading to increased potency. This guide provides an in-depth technical overview of the pharmacological potential of brominated nitrovinyl furans, with a focus on their synthesis, mechanisms of action, and diverse therapeutic applications.
Synthesis of Brominated Nitrovinyl Furans: A Methodological Overview
The synthesis of brominated nitrovinyl furans can be achieved through several routes, with the bromination of a nitrovinyl furan precursor being a common and effective method. A key example is the synthesis of 2-bromo-5-(2-bromo-2-nitrovinyl)furan, a compound with significant antimicrobial properties.[2]
Experimental Protocol: Synthesis of 2-bromo-5-(2-bromo-2-nitrovinyl)furan
This protocol outlines a general procedure for the synthesis of 2-bromo-5-(2-bromo-2-nitrovinyl)furan from 2-(2-nitrovinyl)furan.
Materials:
2-(2-nitrovinyl)furan
Bromine
Non-polar solvent (e.g., carbon disulfide or carbon tetrachloride)
Reaction vessel with stirring capability and temperature control
Procedure:
Dissolve 2-(2-nitrovinyl)furan in a suitable non-polar solvent within the reaction vessel.
With constant stirring, add bromine to the solution. The molar ratio of 2-(2-nitrovinyl)furan to bromine should be between 1:2 and 1:2.6.[2]
Maintain the reaction temperature between 20 and 60°C.[2]
Allow the reaction to proceed with continuous stirring for a period of 1 to 6 hours.[2]
After the reaction is complete, separate the solvent by distillation at atmospheric pressure. This step also removes most of the excess bromine and any hydrogen bromide formed during the reaction.[2]
The resulting product, 2-bromo-5-(2-bromo-2-nitrovinyl)furan, can be further purified by recrystallization to obtain yellow crystals with a melting point of 88-89°C.[2]
Diagram of the Synthesis of 2-bromo-5-(2-bromo-2-nitrovinyl)furan:
Caption: Synthesis of 2-bromo-5-(2-bromo-2-nitrovinyl)furan.
Mechanisms of Action: Unraveling the Molecular Targets
The pharmacological effects of brominated nitrovinyl furans are attributed to their reactivity and ability to interact with key biological targets. A primary mechanism of action is the inhibition of the bacterial enzyme MurA, which is crucial for peptidoglycan biosynthesis.
Inhibition of MurA Enzyme
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the biosynthesis of the bacterial cell wall.[3][4] The inhibition of this enzyme disrupts cell wall synthesis, ultimately leading to bacterial cell death.[5] Di-bromo substituted nitrovinylfurans have been identified as potent inhibitors of MurA.[3][6][7] The proposed mechanism involves the reaction of the brominated nitrovinyl furan with cysteine residues within the active site of the MurA enzyme, leading to its irreversible inhibition.[6]
Diagram of MurA Inhibition by Brominated Nitrovinyl Furan:
Caption: Inhibition of MurA by brominated nitrovinyl furan.
Reactivity with Thiol Groups
Beyond MurA inhibition, the broad-spectrum antimicrobial activity of compounds like 2-bromo-5-(2-bromo-2-nitrovinyl)furan (also known as G1 or Furvina) is attributed to their direct reactivity with thiol groups.[1] This reactivity leads to the damage of various proteins containing cysteine residues, disrupting essential cellular functions in bacteria, yeasts, and filamentous fungi.[1]
Pharmacological Applications: A Spectrum of Therapeutic Potential
The unique chemical properties of brominated nitrovinyl furans translate into a wide range of pharmacological activities, making them promising candidates for the development of new therapeutics.
Antibacterial Activity
Brominated nitrovinyl furans exhibit potent activity against a broad spectrum of bacteria, including multi-drug resistant strains. Notably, 2-bromo-5-(2-bromo-2-nitrovinyl)furan has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[6] The minimum inhibitory concentration (MIC) values for this compound and its breakdown products are often below 4 μg/mL.[6]
Table 1: Antibacterial Activity of a Di-bromo Substituted Nitrovinylfuran
The antifungal potential of brominated furan derivatives has also been investigated. Brominated furanones have shown inhibitory activity against Candida albicans, a prevalent fungal pathogen.[8] The mechanism of action appears to be distinct from other antifungal drugs, suggesting the potential to overcome existing resistance.[8]
Anticancer Activity
Furan derivatives have emerged as a promising class of anticancer agents, and brominated analogs are no exception.[9][10] These compounds can induce cytotoxicity in various cancer cell lines through mechanisms that include apoptosis and cell cycle arrest.[9][11][12]
Table 2: Cytotoxic Activity of Selected Furan-Based Derivatives Against Cancer Cell Lines
The anticancer mechanism often involves the induction of apoptosis, which can be confirmed through assays such as Annexin V/PI staining.[9][11] Furthermore, some furan derivatives have been shown to arrest the cell cycle at the G2/M phase.[9]
Diagram of a General Workflow for In Vitro Cytotoxicity Screening:
Caption: General workflow for in vitro cytotoxicity screening.
Structure-Activity Relationship (SAR) Insights
The biological activity of brominated nitrovinyl furans is intricately linked to their chemical structure. Key SAR observations include:
Di-bromo Substitution: The presence of two bromine atoms on the vinyl group, as seen in 2-bromo-5-(2-bromo-2-nitrovinyl)furan, is critical for potent MurA inhibition.[7]
Bromonitromethyl Moiety: The bromonitromethyl group, either alone or in conjunction with the vinylfuran scaffold, is essential for both antibacterial activity and MurA inhibition.[7]
Halogenation: In general, the introduction of halogen atoms like bromine into the furan or benzofuran ring can significantly enhance anticancer and antimicrobial activities.[10]
Future Directions and Conclusion
Brominated nitrovinyl furans represent a promising class of compounds with significant pharmacological potential. Their broad-spectrum antimicrobial activity, coupled with their emerging anticancer properties, makes them attractive candidates for further drug development. However, a critical aspect that requires further investigation is the optimization of the selectivity profile to minimize cytotoxicity towards normal cells while maximizing efficacy against pathogens and cancer cells.[6] Future research should focus on the synthesis of new derivatives to expand the SAR knowledge, in-depth investigation of their pharmacokinetic and pharmacodynamic properties, and preclinical studies to validate their therapeutic potential in vivo. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to explore and harness the therapeutic promise of this exciting class of molecules.
References
Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(9), 2606. [Link]
Jadhav, S. B., et al. (2021). Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview. ACS Omega, 6(44), 29337–29351. [Link]
Scholz, T., et al. (2013). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. Bioorganic & Medicinal Chemistry, 21(3), 795-804. [Link]
Abdel-Sattar, E. A., et al. (2023). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 28(14), 5406. [Link]
Saeed, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. [Link]
Allas, Ü., et al. (2016). Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. Scientific Reports, 6, 36844. [Link]
Szałabska, K., et al. (2025). In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. Scientific Reports, 15(1), 2636. [Link]
Pavi, K., et al. (2023). Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. Molecules, 28(17), 6271. [Link]
Carta, A., et al. (2002). Production of 2-bromo-5- (2-bromo-2-nitro-vinyl) furan and their use as microcides.
Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. ResearchGate. [Link]
Contreras, J. M., et al. (2000). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. In Molecular Modeling and Prediction of Bioactivity (pp. 373-373). Springer, Boston, MA. [Link]
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Ren, D., et al. (2010). Inhibition of Candida albicans growth by brominated furanones. Applied and Environmental Microbiology, 76(4), 1345-1347. [Link]
Pavi, K., et al. (2021). Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. Molecules, 26(24), 7586. [Link]
Hrast, M., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ACS Infectious Diseases, 8(3), 614–625. [Link]
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Literature review on 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan derivatives
An In-depth Technical Guide to 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan Derivatives: Synthesis, Properties, and Therapeutic Potential Executive Summary The furan ring is a cornerstone of medicinal chemistry, recognized as...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan Derivatives: Synthesis, Properties, and Therapeutic Potential
Executive Summary
The furan ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile framework for drug design, with derivatives exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This guide focuses on a specific, yet under-explored, class of furan derivatives: those bearing a 2-bromo and a 5-(2-nitroprop-1-en-1-yl) substitution.
While direct literature on this precise substitution pattern is limited, a comprehensive analysis of related structures—namely nitrofurans and brominated furans—provides a strong foundation for postulating the synthesis, properties, and therapeutic utility of these compounds. This document synthesizes available data to provide researchers and drug development professionals with a technical framework for exploring the potential of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan derivatives as novel therapeutic agents, particularly in the antimicrobial field.
The Furan Scaffold: A Foundation for Bioactivity
The furan nucleus, a five-membered aromatic heterocycle with one oxygen atom, is a fundamental structural motif in medicinal chemistry.[1] Its significance stems from several key attributes:
Bioisosterism: The furan ring is often employed as a bioisosteric replacement for phenyl groups, offering a similar size and shape but with altered electronic properties and improved metabolic stability.[3] This can enhance drug-receptor interactions and optimize pharmacokinetic profiles.
Aromaticity and Electron-Rich Nature: Furan's aromaticity confers stability, while its electron-rich character facilitates critical interactions with biological targets like enzymes and receptors through π–π stacking and hydrogen bonding.[3][5]
Chemical Versatility: The furan ring can be readily functionalized, allowing for the synthesis of a diverse library of derivatives to explore structure-activity relationships (SAR).[5]
These characteristics have led to the development of numerous furan-containing drugs with a wide range of clinical applications, validating the scaffold's importance in drug discovery.[4][6]
The Critical Role of Nitro and Bromo Substituents
The therapeutic potential of the target compounds is significantly influenced by the specific functionalities attached to the furan core. The combination of a nitro group and a bromine atom is particularly compelling.
The Nitro Group: A Precursor to Cytotoxicity
Nitroaromatic compounds, especially nitrofurans, are a well-established class of antimicrobial agents. Their mechanism of action is not passive; it requires intracellular activation. The antimicrobial activity is directly related to the enzymatic reduction of the nitro group by bacterial nitroreductases.[7][8] This process generates highly reactive, cytotoxic intermediates, such as nitroso and hydroxylamine species, which induce widespread cellular damage by targeting DNA, ribosomes, and other critical macromolecules.[7][8] This bio-reductive activation is a key feature that contributes to their potent bactericidal effects.
The Bromo Group: An Enhancer of Potency
The introduction of a halogen, such as bromine, onto a pharmacophore is a common strategy in medicinal chemistry to modulate a compound's properties. Bromine can:
Alter Electronic Effects: As an electron-withdrawing group, it can influence the reactivity and binding affinity of the molecule.
Increase Lipophilicity: This can enhance membrane permeability, leading to better cell penetration and bioavailability.
Block Metabolic Sites: Placing a bromine atom at a metabolically labile position can prevent enzymatic degradation, thereby increasing the compound's half-life.
Research into brominated 2(5H)-furanones has shown their capacity to inhibit bacterial communication systems known as quorum sensing (QS) and prevent the formation of biofilms, which are often associated with antibiotic resistance.[9]
Proposed Synthesis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
While no specific synthesis for the title compound is documented, a logical and efficient pathway can be proposed based on established reactions in furan chemistry, particularly the Henry condensation reaction. The pathway begins with a readily available precursor, 5-bromo-2-furaldehyde.
Caption: Proposed synthetic workflow for 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system, where successful progression to each step confirms the completion of the previous one, identifiable by TLC and subsequent spectroscopic analysis.
Objective: To synthesize 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan via a base-catalyzed Henry condensation followed by dehydration.
Materials:
5-Bromo-2-furaldehyde
Nitroethane
Methylamine (40% in H₂O) or other suitable base
Acetic Anhydride
Sodium Acetate (anhydrous)
Dichloromethane (DCM)
Saturated Sodium Bicarbonate solution
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
Step 1: Henry Condensation (Formation of β-Nitro-alcohol)
Rationale: A base is used to deprotonate nitroethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 5-bromo-2-furaldehyde to form a β-nitro-alcohol adduct.
Procedure:
In a round-bottom flask, dissolve 5-bromo-2-furaldehyde (1.0 eq) in a minimal amount of a suitable solvent like methanol.
Add nitroethane (1.5 eq) to the solution.
Cool the mixture to 0°C in an ice bath.
Slowly add a catalytic amount of methylamine solution dropwise while stirring.
Allow the reaction to stir at room temperature and monitor its progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
Upon completion, neutralize the reaction with dilute HCl and extract the product with dichloromethane. The intermediate is often carried directly to the next step without extensive purification.
Step 2: Dehydration
Rationale: The β-nitro-alcohol intermediate is unstable and readily eliminated under acidic or basic conditions to form the more stable, conjugated nitroalkene. Acetic anhydride serves as both a dehydrating agent and a solvent in this step.
Procedure:
To the crude β-nitro-alcohol from the previous step, add acetic anhydride (3.0 eq) and anhydrous sodium acetate (1.2 eq).
Heat the mixture gently to 60-80°C for 1-2 hours. Monitor the formation of the product by TLC; the product will be more nonpolar and often colored (yellow).
After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess acetic anhydride.
Extract the product with dichloromethane (3x).
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until effervescence ceases.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
Rationale: Column chromatography is required to remove unreacted starting materials and side products to yield the pure nitroalkene derivative.
Procedure: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent. Collect the fractions containing the desired product and remove the solvent under vacuum to yield pure 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan.
Physicochemical and Spectroscopic Data
The following table summarizes the known and predicted properties of the parent compound, crucial for its identification and handling.
¹H NMR: Protons on the furan ring would appear as doublets in the aromatic region. The vinylic proton would be a singlet or a quartet (if coupled to the methyl group) further downfield. The methyl protons would appear as a doublet upfield.
¹³C NMR: Distinct signals for the furan carbons (two substituted, two unsubstituted), the two carbons of the double bond, and the methyl carbon.
IR Spectroscopy: Characteristic peaks for C-NO₂ stretching (asymmetric and symmetric), C=C (alkene) stretching, and C-Br stretching.
Postulated Biological Activity and Mechanism of Action
Based on its structural features, the primary therapeutic application for 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is as an antimicrobial agent, likely operating through a dual mechanism of action.
Caption: Postulated dual mechanism of antimicrobial action.
Reductive Activation of the Nitro Group: Consistent with other nitrofurans, the nitro group is a pro-drug element. Inside the bacterial cell, it is expected to be reduced by nitroreductases into cytotoxic radicals that cause non-specific damage to DNA and proteins, leading to cell death.[7]
Inhibition of MurA Enzyme: A very close structural analog, 2-bromo-5-(2-bromo-2-nitrovinyl)furan (Furvina), is a known potent inhibitor of MurA, a key enzyme in the biosynthesis of the bacterial cell wall.[12] The nitropropenyl group is an excellent Michael acceptor. It is highly probable that the compound can covalently bind to a cysteine residue in the active site of MurA, irreversibly inhibiting the enzyme and blocking peptidoglycan synthesis. This leads to cell lysis and death.
Structure-Activity Relationship (SAR) and Future Directions
Quantitative Structure-Activity Relationship (QSAR) studies on related nitrofuran derivatives indicate that antibacterial activity is strongly correlated with electronic factors.[13] The electron-withdrawing properties of the substituent at the 5-position of the furan ring are crucial for activity.
The Nitrovinylfuran Moiety: This group is critical. The conjugated system facilitates the reduction of the nitro group and makes the β-carbon of the double bond highly electrophilic, which is essential for the proposed Michael addition to inhibit enzymes like MurA.[12]
The Bromo Substituent: The bromine atom at the 2-position further enhances the electron-withdrawing nature of the scaffold, likely increasing both the reduction potential of the nitro group and the electrophilicity of the Michael acceptor, thereby potentiating activity.
The Propyl Methyl Group: The methyl group on the nitropropenyl chain may influence steric interactions within the enzyme active site and could be a point for future modification to optimize potency and selectivity.
Future work should focus on:
Empirical Synthesis and Characterization: Validating the proposed synthetic route and fully characterizing the compound.
In Vitro Antimicrobial Screening: Testing the compound against a broad panel of pathogenic bacteria, including multidrug-resistant strains like MRSA and VRE.
Mechanism of Action Studies: Performing enzyme inhibition assays (specifically with MurA) and assays to detect the generation of reactive nitrogen species within bacterial cells to confirm the postulated dual mechanism.
Conclusion
While 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan and its derivatives represent an under-investigated area of chemical space, a thorough analysis of their core components—the furan scaffold, the nitro group, and the bromo substituent—provides a compelling rationale for their development as potent antimicrobial agents. The proposed synthetic pathway is feasible, and the postulated dual mechanism of action offers the potential for robust bactericidal activity with a potentially low propensity for resistance development. This guide provides a foundational blueprint for researchers to synthesize, evaluate, and ultimately unlock the therapeutic potential of this promising class of compounds.
References
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ResearchGate. (2025, August 6). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity.
Google Patents. (n.d.). DE69528922T2 - Production of 2-bromo-5- (2-bromo-2-nitro-vinyl) furan and their use as microcides.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.
International Journal of Pharmacy and Life Sciences. (2021, August 30). Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole.
Unlocking the Antimicrobial Potential of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: Mechanisms, Efficacy, and Experimental Protocols
Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that bypass traditional resistance mechanisms. 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan , widel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that bypass traditional resistance mechanisms. 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan , widely designated in literature as UC245 or 2-bromo-5-(2-methyl-2-nitrovinyl)-furan, represents a highly potent class of synthetic nitrovinylfurans[1]. Unlike classical nitrofurans (e.g., nitrofurantoin) which possess a nitro group directly on the furan ring, UC245 features a nitroolefin group separated from the aromatic ring. This structural divergence significantly minimizes genotoxicity while preserving broad-spectrum bactericidal, fungicidal, and antileishmanial activity[2].
This technical guide provides an in-depth analysis of the compound's multi-targeted mechanism of action, quantitative efficacy profile, and the standardized, self-validating protocols required for its preclinical evaluation.
Chemical Rationale & Structural Advantages
The architectural design of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is highly optimized for biological reactivity:
Reduced Genotoxicity: The placement of the nitro group on the vinyl chain, rather than the furan ring, bypasses the primary mutagenic pathways associated with traditional 5-nitroimidazoles and 5-nitrofurans[2].
Enhanced Electrophilicity: The presence of the methyl group on the alpha-carbon (forming the 2-nitroprop-1-en-1-yl moiety) increases electron density and double-bond polarization. This specific polarization enhances the compound's ability to act as a Michael acceptor, fine-tuning its reactivity with bacterial nucleophiles[1].
Multi-Targeted Mechanism of Action (MoA)
The robust efficacy of UC245 is rooted in a polypharmacological approach, attacking the microbial cell at three distinct biochemical nodes. This multi-targeted MoA is the primary reason why acquired resistance to nitrovinylfurans remains exceptionally rare[3][4].
Ribosomal Translation Inhibition: Similar to its structural analog Furvina (G1), UC245 targets the 30S ribosomal subunit. It binds at or near the P-decoding site, directly interfering with the binding of fMet-tRNA during the formation of the 30S initiation complex. This effectively arrests bacterial protein synthesis[5].
Covalent Thiol Reactivity (MurA Inhibition): The nitrovinyl moiety acts as a potent Michael acceptor. It reacts irreversibly with crucial thiol groups (cysteine residues) in bacterial enzymes. A primary target is MurA , a key enzyme catalyzing the first committed step in peptidoglycan biosynthesis, leading to cell wall collapse.
Nitroreductase-Mediated Bioactivation: In susceptible Gram-negative bacteria (e.g., E. coli), oxygen-insensitive nitroreductases (NfsA and NfsB) reduce the nitro group into highly reactive nitroso and hydroxylamino intermediates. These intermediates induce severe oxidative stress, damaging bacterial DNA and RNA[6][7].
Multi-targeted mechanism of action of UC245 in microbial cells.
Antimicrobial & Antileishmanial Spectrum
UC245 exhibits profound activity across a diverse array of pathogens, including multi-drug resistant (MDR) bacterial strains and protozoan parasites. The table below synthesizes quantitative efficacy data derived from comparative in vitro and in vivo studies[1][8].
Target Organism
Assay Type
Efficacy Metric
Mechanistic Note
Leishmania infantum (Promastigotes)
In vitro Viability
IC₅₀: 0.8 – 4.7 μg/mL
High double-bond polarization drives rapid parasite clearance.
Leishmania amazonensis (Cutaneous)
In vivo Murine Model
Lesion reduction comparable to Amphotericin B (at 50 mg/kg)
Sustained tissue penetration and localized parasite eradication.
Staphylococcus aureus (MRSA)
In vitro Broth Microdilution
MIC: ≤ 4.0 μg/mL
Bypasses standard PBP2a resistance via MurA inhibition.
Escherichia coli (Wild-Type)
In vitro Broth Microdilution
MIC: 16 – 32 μg/mL
Efficacy heavily reliant on NfsA/NfsB nitroreductase activity.
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes internal controls to confirm that the observed causality is strictly due to the chemical intervention.
Standardized experimental workflow for evaluating UC245 antimicrobial efficacy.
Protocol 1: In Vitro Broth Microdilution (MIC Determination)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of UC245 against bacterial targets.
Self-Validation Mechanism: Inclusion of a known susceptible strain (E. coli ATCC 25922) and a reference antibiotic (Ciprofloxacin) ensures media viability and assay sensitivity.
Preparation: Dissolve UC245 in 100% DMSO to a stock concentration of 10 mg/mL.
Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve a final test range of 0.25 μg/mL to 128 μg/mL. Ensure final DMSO concentration does not exceed 1% (v/v).
Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 μL of this inoculum to each well (final concentration ~5 × 10⁵ CFU/mL).
Incubation: Seal the plate and incubate at 37°C for 18–24 hours under aerobic conditions.
Readout: Add 30 μL of 0.015% resazurin to each well. Incubate for 2 hours. The MIC is the lowest concentration where the dye remains blue (indicating no metabolic activity/growth).
Purpose: To quantify the Michael addition reactivity of UC245 with thiol groups, simulating its interaction with the MurA enzyme.
Causality Rationale: The intact conjugated nitrovinyl system of UC245 absorbs strongly at ~370–390 nm. When a thiol attacks the beta-carbon, conjugation is broken, and absorbance drops.
Self-Validation Mechanism: A vehicle-only control (UC245 + buffer without thiols) validates that the absorbance drop is strictly due to covalent thiol addition, not spontaneous aqueous hydrolysis.
Reagent Setup: Prepare a 100 μM solution of UC245 in 50 mM Phosphate Buffer (pH 7.4, 1% DMSO). Prepare a 10 mM stock of L-Cysteine or Glutathione (GSH).
Baseline Measurement: Transfer 1 mL of the UC245 solution to a quartz cuvette. Record the baseline UV-Vis spectrum (250–500 nm), noting the λ_max at ~372 nm[9].
Reaction Initiation: Add 10 μL of the thiol stock to the cuvette (final thiol concentration 100 μM; 1:1 molar ratio).
Kinetic Tracking: Monitor the decay of absorbance at 372 nm continuously for 60 minutes at 25°C.
Analysis: Calculate the pseudo-first-order rate constant (
kobs
) from the logarithmic decay curve. A rapid decay confirms high electrophilic reactivity essential for MurA inhibition.
Protocol 3: In Vivo Murine Model of Cutaneous Leishmaniasis
Purpose: To evaluate the therapeutic efficacy of UC245 in a living system[1].
Causality Rationale: Cutaneous leishmaniasis produces localized, measurable lesions. Tracking lesion diameter provides a direct, quantifiable readout of antileishmanial efficacy.
Infection: Inject 5 × 10⁶ stationary-phase Leishmania amazonensis promastigotes intradermally into the right hind footpad of female BALB/c mice.
Disease Progression: Allow 6 weeks for the infection to establish and for measurable lesions to develop.
Treatment Allocation: Randomize mice into three groups (n=6/group):
Group A: UC245 (50 mg/kg, administered intraperitoneally every 24 h).
Group B: Amphotericin B (1 mg/kg, positive control).
Group C: Vehicle only (Miglyol 810, negative control).
Dosing & Monitoring: Administer treatments for 14 consecutive days. Measure lesion size weekly using a Vernier caliper.
Endpoint Analysis: At day 14 post-treatment, sacrifice the mice. Excise the infected footpads, homogenize the tissue, and perform limiting dilution assays to quantify the remaining parasite burden.
References
Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products
Source: Scientific Reports (2016)
URL:[Link]
The antibiotic Furvina® targets the P-site of 30S ribosomal subunits and inhibits translation initiation displaying start codon bias
Source: Nucleic Acids Research (2013)
URL:[Link]
Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity
Source: Bioorganic & Medicinal Chemistry (2013)
URL:[Link]
The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo
Source: Memórias do Instituto Oswaldo Cruz (2015)
URL:[Link]
Novel synthesis scheme and in vitro antimicrobial evaluation of a panel of (E)-2-aryl-1-cyano-1-nitroethenes
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2015)
URL:[Link]
The Genesis and Evolution of 2-Nitroprop-1-en-1-yl Furan Analogs: A Technical Whitepaper
Executive Summary The intersection of heterocyclic chemistry and nitroalkene synthesis has yielded some of the most versatile intermediates in modern organic chemistry. Among these, 2-nitroprop-1-en-1-yl furan analogs —c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The intersection of heterocyclic chemistry and nitroalkene synthesis has yielded some of the most versatile intermediates in modern organic chemistry. Among these, 2-nitroprop-1-en-1-yl furan analogs —compounds characterized by a furan ring conjugated with a nitroalkene moiety—stand out as powerful electrophiles, dienophiles, and pharmacophores. This technical guide explores the historical discovery of these analogs, details the mechanistic causality behind their synthesis, and outlines their critical applications in drug discovery and advanced organic synthesis.
Historical Convergence: Furfural and the Henry Reaction
The history of 2-nitroprop-1-en-1-yl furan analogs is rooted in two distinct chemical lineages that converged in the late 19th and early 20th centuries.
The foundational building block, furfural (furan-2-carboxaldehyde), was first described by Carl Wilhelm Scheele in 1780 and later fully characterized by Johann Wolfgang Döbereiner in 1831. Derived from the acid hydrolysis of agricultural biomass, furfural became a highly accessible platform chemical 1.
The synthetic key to unlocking the nitroalkene moiety was provided by Belgian chemist Louis Henry in 1895. His discovery of the nitroaldol (Henry) reaction enabled the base-catalyzed condensation of nitroalkanes with aldehydes or ketones 2. By applying the Henry reaction to furfural and nitroethane, chemists successfully synthesized 2-(2-nitroprop-1-en-1-yl)furan, a compound that seamlessly merges the diene character of furan with the profound electrophilicity of a conjugated nitroalkene.
Structural Reactivity and Downstream Applications
The unique reactivity of 2-nitroprop-1-en-1-yl furan stems from the strong electron-withdrawing nature of the nitro group, which heavily polarizes the alkene double bond. This renders the
β
-carbon highly susceptible to nucleophilic attack, making the compound an exceptional Michael acceptor3. Furthermore, the furan ring can participate in Diels-Alder cycloadditions as a diene, allowing for the rapid construction of complex, multi-cyclic architectures 4.
Caption: Synthetic pathways and downstream applications of 2-nitroprop-1-en-1-yl furan.
Self-Validating Experimental Protocol: Synthesis of 2-(2-nitroprop-1-en-1-yl)furan
As a Senior Application Scientist, it is critical to understand that robust chemical synthesis relies on causality—knowing why a reaction proceeds—and implementing self-validating checkpoints to ensure protocol integrity. The following methodology details the synthesis of the target nitroalkene via a modified Henry condensation.
Objective: To synthesize 2-(2-nitroprop-1-en-1-yl)furan via base-catalyzed condensation followed by thermodynamically driven dehydration.
Action: In a round-bottom flask equipped with a reflux condenser, dissolve furfural and nitroethane in glacial acetic acid. Add ammonium acetate.
Causality: Glacial acetic acid provides a polar, protic environment that solubilizes the reagents while buffering the reaction. Ammonium acetate acts as a mild base, selectively deprotonating the slightly acidic
α
-carbon of nitroethane. This generates the nucleophilic nitronate anion without causing the undesired self-condensation (Cannizzaro or aldol-type) of the furfural.
Validation Checkpoint: The mixture will initially appear pale yellow. Complete dissolution of the ammonium acetate confirms the system is ready for thermal activation.
Step 2: Condensation and Dehydration
Action: Heat the reaction mixture to a gentle reflux (approx. 90–100°C) for 3 to 4 hours under continuous stirring.
Causality: The initial nucleophilic attack forms a transient
β
-nitro alcohol intermediate. The applied thermal energy overcomes the activation barrier for the subsequent E1cB dehydration. The elimination of water is thermodynamically driven by the formation of a highly stable, extended conjugated
π
-system spanning the furan ring and the newly formed nitroalkene moiety.
Validation Checkpoint: The solution will darken to a deep amber or orange hue. TLC analysis (Hexane:Ethyl Acetate 8:2) will validate the reaction's progress: the UV-active furfural spot (lower
Rf
) will disappear, replaced by a new, intensely UV-active product spot (higher
Rf
) corresponding to the less polar nitroalkene.
Step 3: Precipitation and Isolation
Action: Allow the mixture to cool to room temperature, then pour it slowly over crushed ice with vigorous stirring.
Causality: The sudden reduction in temperature combined with the introduction of a highly polar aqueous medium drastically decreases the solubility of the hydrophobic nitroalkene product. This forces the product out of solution as a solid precipitate.
Validation Checkpoint: Rapid formation of a yellow-to-orange crystalline solid. If the product initially "oils out," scratching the inside of the flask with a glass rod will induce nucleation and crystallization.
Step 4: Purification
Action: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual acetic acid and ammonium salts, and recrystallize from hot ethanol.
Causality: Recrystallization exploits the differential solubility of the product and impurities in hot versus cold ethanol. This process selectively yields the pure (E)-isomer, which is thermodynamically favored over the (Z)-configuration due to steric hindrance between the furan ring and the methyl group.
Validation Checkpoint: The process yields bright yellow, needle-like crystals. A sharp melting point profile (typically around 74–76°C) validates the high purity and isomeric consistency of the final compound.
Pharmacological Significance and Quantitative Data
Beyond their utility as synthetic intermediates, furan nitroalkenes possess inherent and potent biological activities. The nitrovinyl pharmacophore is highly electrophilic, allowing it to covalently interact with critical cysteine residues in regulatory proteins via Michael addition.
Historically, nitrovinyl furans have demonstrated broad-spectrum antimicrobial properties, particularly against Gram-positive bacterial strains 1. More recently, compounds containing the nitrovinyl moiety have been investigated for their antiproliferative effects. For instance, related nitrovinyl-ethanoanthracene analogs have shown significant efficacy in targeting Burkitt's Lymphoma cell lines (e.g., MUTU-I), highlighting the critical role of the electrophilic double bond in inducing apoptosis 5.
Table: Quantitative Reactivity and Bioactivity Profiles of Furan Nitroalkenes
The discovery and subsequent optimization of 2-nitroprop-1-en-1-yl furan analogs represent a triumph of rational synthetic design. By leveraging the Henry reaction, chemists have transformed simple, biomass-derived furfural into highly functionalized, biologically active molecules. Whether serving as dienophiles in complex natural product synthesis or acting as covalent modifiers in targeted cancer therapies, these nitroalkene analogs remain indispensable tools in the arsenal of modern drug development professionals.
References
"Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals." IntechOpen. URL:[Link]
"Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes." ChemRxiv. URL: [Link]
"Furan as a versatile synthon." ACS.org. URL: [Link]
"Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma." PMC (NIH). URL:[Link]
A Theoretical Exploration of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: A DFT-Guided Technical Whitepaper
Abstract This technical guide provides a comprehensive theoretical framework for the investigation of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan using Density Functional Theory (DFT) calculations. Intended for researchers, c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan using Density Functional Theory (DFT) calculations. Intended for researchers, computational chemists, and professionals in drug development, this document outlines a robust computational methodology to elucidate the structural, electronic, and reactive properties of this novel furan derivative. By detailing the causality behind computational choices and providing a self-validating protocol, this guide serves as a blueprint for predicting the molecule's behavior and potential as a pharmacologically active agent.
Introduction: The Therapeutic Potential of Substituted Furans
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The electron-rich nature and aromaticity of the furan ring contribute to its favorable interactions with biological targets.[1] The introduction of a bromine atom and a nitropropenyl side chain, as in 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan (Molecular Formula: C7H6BrNO3[2][3]), is anticipated to modulate its electronic properties and enhance its bioactivity. Specifically, nitro-alkenyl furan compounds have shown promise as antibacterial and antifungal agents.[4] This guide focuses on the application of DFT to predict the molecular geometry, vibrational frequencies, and electronic characteristics that are critical for understanding the reactivity and potential therapeutic applications of this compound.
The Strategic Imperative of DFT in Molecular Characterization
Density Functional Theory has become an indispensable tool in modern chemical research, offering a balance between computational cost and accuracy for predicting the properties of molecular systems.[5][6] For a molecule like 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, where experimental data may be scarce, DFT provides a powerful predictive lens. It allows for the exploration of:
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, which is fundamental to its interaction with biological receptors.
Electronic Properties: Understanding the distribution of electrons through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), which are key indicators of reactivity.[6]
Vibrational Spectroscopy: Predicting the infrared and Raman spectra, which can aid in the experimental identification and characterization of the synthesized compound.
This in silico approach accelerates the research and development cycle by enabling a rational design of molecules with desired properties, thereby reducing the reliance on time-consuming and resource-intensive trial-and-error synthesis.
A Validated DFT Protocol for 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
The following protocol is designed to be a self-validating system, ensuring the reliability of the computational results.
Computational Workflow
The logical progression of the DFT study is illustrated in the workflow diagram below.
Caption: A flowchart illustrating the typical workflow of a DFT study.
Step-by-Step Computational Methodology
Step 1: Initial Molecular Structure Construction
The initial 3D structure of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan will be built using a molecular modeling program such as GaussView 6.0.[7]
Step 2: Geometry Optimization
The initial structure will be optimized to find the lowest energy conformation. This is a critical step as all subsequent properties are calculated from this optimized geometry.
Choice of Functional and Basis Set: The selection of the DFT functional and basis set is paramount for obtaining accurate results. Based on studies of similar furan and nitroalkene systems, the B3LYP functional in combination with the 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational efficiency.[8] For enhanced accuracy, especially in systems with non-covalent interactions, the M06-2X functional can also be employed.[7]
Software: All calculations will be performed using the Gaussian 09 software package.[7]
Step 3: Frequency Calculations
Following a successful geometry optimization, frequency calculations are performed at the same level of theory. This serves two primary purposes:
Zero-Point Vibrational Energy (ZPVE): To obtain the ZPVE correction for the total energy.
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6]
Anticipated Results and Their Implications
The successful execution of the DFT protocol will yield a wealth of data that can be used to predict the chemical behavior of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan.
Molecular Geometry
The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents on the furan ring.
Table 1: Predicted Key Geometrical Parameters
Parameter
Predicted Value (Å or °)
Significance
C-Br Bond Length
~1.85 - 1.95
Influences reactivity in nucleophilic substitution reactions.
C=C Bond Length (alkene)
~1.34 - 1.36
Indicates the degree of conjugation with the furan ring.
C-N Bond Length
~1.45 - 1.50
Reflects the electron-withdrawing nature of the nitro group.
| Dihedral Angle (Furan-Alkene) | ~0 - 10° | A smaller angle suggests a more planar and conjugated system. |
Electronic Properties
The electronic properties are key to understanding the molecule's reactivity and potential interactions with biological targets.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[6] A smaller gap suggests higher reactivity.
Caption: A diagram illustrating the Frontier Molecular Orbitals.
Table 2: Predicted Electronic Properties
Property
Predicted Value (eV)
Implication
HOMO Energy
-6.5 to -7.5
Indicates the electron-donating ability.
LUMO Energy
-2.0 to -3.0
Indicates the electron-accepting ability.
| HOMO-LUMO Gap | 4.0 to 5.0 | A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other molecules, including biological receptors.
Vibrational Analysis
The calculated vibrational frequencies can be used to predict the key peaks in the infrared (IR) and Raman spectra. This theoretical spectrum can then be compared with experimental data to confirm the identity and purity of the synthesized compound.
Table 3: Predicted Key Vibrational Frequencies
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
C-Br Stretch
500 - 600
C=C Stretch (alkene)
1620 - 1680
NO₂ Asymmetric Stretch
1500 - 1560
NO₂ Symmetric Stretch
1335 - 1385
| Furan Ring Vibrations | 1400 - 1600 |
Conclusion: A Roadmap for Future Research
This technical guide has outlined a comprehensive and robust DFT-based methodology for the theoretical investigation of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan. The insights gained from these calculations will provide a solid foundation for understanding the molecule's structure, reactivity, and potential as a therapeutic agent. The predicted properties will guide future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. This synergistic approach of computational and experimental chemistry is pivotal in the modern drug discovery and development pipeline.
References
Detková, K. R., & Jakubcová, K. (2025). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. ACS Omega.
American Elements. (n.d.). 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. Retrieved from [Link]
Aktaş, A., & Özbey, A. (2025). Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Journal of the Turkish Chemical Society, Section A: Chemistry.
Rossi, R., Bellina, F., & Lessi, M. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry.
PubChem. (n.d.). 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. Retrieved from [Link]
Hinchliffe, A., Soscún, H., & Hernández, J. (2006). Enhancement of molecular polarizabilities by the push-pull mechanism; a DFT study of substituted benzene, furan, thiophene and related molecules. Central European Journal of Chemistry.
Mirzaei, M., & Mirzaei, M. (2020). Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives. Advanced Journal of Chemistry-Section B.
Google Patents. (n.d.). DE69528922T2 - Production of 2-bromo-5-(2-bromo-2-nitro-vinyl) furan and their use as microcides.
Semantic Scholar. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-5-nitrofuran. Retrieved from [Link]
Piccialli, V., Borbone, N., & Terracciano, M. (2026). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. Molbank.
Semantic Scholar. (n.d.). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Retrieved from [Link]
G. P. Nivrutti. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
ResearchGate. (n.d.). Crystal structure of 5-bromo-2-(2-bromo-2-nitroethenyl)furan, C6H3Br2NO3. Retrieved from [Link]
Z. R. N., et al. (2008). (E)-2-(2-Nitroprop-1-enyl)furan. Acta Crystallographica Section E.
El-Sayed, M. A., et al. (2019). Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents. Bioorganic Chemistry.
Semantic Scholar. (n.d.). 2-Bromo-2-nitro-1,3-propanediol(Bronopol) and its derivatives: Synthesis, properties, and application (a review). Retrieved from [Link]
SpectraBase. (n.d.). (E)-(furan-2-yl)-2-nitroprop-1-ene. Retrieved from [Link]
ResearchGate. (n.d.). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Retrieved from [Link]
The Nitrovinyl Furan Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships for Drug Discovery
Abstract The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] When functionalized with a nitrovinyl group, t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] When functionalized with a nitrovinyl group, this core structure gives rise to a class of compounds with a broad spectrum of potent biological activities, including antimicrobial, antiparasitic, and anticancer effects.[3][4][5] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nitrovinyl furan derivatives. We will explore the intricate interplay between chemical structure and biological function, delving into the mechanistic underpinnings of their activity and providing field-proven insights for the rational design of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Introduction: The Emergence of Nitrovinyl Furans as Potent Biological Agents
Nitrovinyl furan derivatives have long been recognized for their significant biological properties.[3] The presence of the electron-withdrawing nitro group in conjugation with the furan ring and a vinyl linker creates a unique electronic environment that is central to their reactivity and therapeutic effects.[6] Early investigations highlighted their potent antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[7][8] More recent studies have expanded their potential applications to the realm of oncology, with several derivatives demonstrating significant cytotoxicity against various cancer cell lines.[4][9]
The core hypothesis underpinning the biological activity of these compounds lies in their ability to act as Michael acceptors and their capacity to undergo enzymatic reduction of the nitro group. These processes lead to the generation of reactive intermediates that can covalently modify biological macromolecules, such as proteins and DNA, and induce oxidative stress, ultimately leading to cell death.[8][10][11] Understanding the nuances of how substitutions on the furan ring and the vinyl group influence these processes is paramount for the design of potent and selective therapeutic agents.
The Core Pharmacophore: Unraveling the Contributions of the Furan Ring, Nitrovinyl Group, and Substituents
The biological activity of nitrovinyl furan derivatives is a finely tuned interplay of its constituent parts. Slight modifications to the core structure can lead to dramatic changes in potency, selectivity, and pharmacokinetic properties.[2]
The Furan Ring: More Than Just a Scaffold
The furan ring is not merely an inert scaffold but an active participant in the molecule's biological activity. Its aromaticity and the presence of the oxygen heteroatom influence the overall electronic properties and geometry of the molecule.[12] The position of the nitrovinyl substituent on the furan ring is critical, with 2-substituted derivatives being the most extensively studied and generally the most active.
The Nitrovinyl Moiety: The Engine of Reactivity
The nitrovinyl group is the key driver of the biological activity of these compounds. The strong electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack by biological thiols, such as cysteine residues in proteins.[7][8][11] This covalent modification can lead to enzyme inhibition and disruption of cellular function.
Furthermore, the nitro group can be enzymatically reduced by nitroreductases present in both microbial and mammalian cells to form highly reactive species, including nitroso and hydroxylamino derivatives, and ultimately, the amino group.[13][14] These reactive intermediates can cause DNA damage and generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[10][14]
The Influence of Substituents: Fine-Tuning Activity and Selectivity
The nature and position of substituents on both the furan ring and the vinyl group play a crucial role in modulating the biological activity of nitrovinyl furan derivatives.
Substituents on the Furan Ring: Halogen atoms, particularly bromine, at the 5-position of the furan ring have been shown to significantly enhance antimicrobial activity.[7][8][15] For instance, 2-bromo-5-(2-bromo-2-nitrovinyl)furan, also known as Furvina or G1, is a potent antimicrobial agent.[7][8] The bromine atom on the furan ring is thought to increase the lipophilicity of the molecule, facilitating its passage through cell membranes.
Substituents on the Vinyl Group: The presence of a bromine atom on the β-carbon of the nitrovinyl group, as seen in Furvina, further enhances its reactivity towards thiols.[8][11] Conversely, the introduction of a methyl group at the β-position can also influence activity. For example, 2-bromo-5-(2-methyl-2-nitrovinyl)-furan (UC245) has demonstrated significant antileishmanial activity.[15]
Mechanism of Action: A Multi-pronged Attack on Cellular Integrity
The biological effects of nitrovinyl furan derivatives stem from a combination of mechanisms, primarily centered around their reactivity with thiols and the generation of reactive intermediates.
Thiol Reactivity and Enzyme Inhibition
A primary mechanism of action for many nitrovinyl furans is their ability to react with thiol groups in proteins.[7][8][11] This irreversible covalent modification can lead to the inhibition of essential enzymes. For example, di-bromo substituted nitrovinylfuran has been identified as a potent inhibitor of MurA, a key enzyme in bacterial peptidoglycan biosynthesis.[11][16]
The reaction with thiols, such as cysteine, can lead to the formation of adducts and the induction of disulfide bonds, causing direct damage to proteins.[7][8][11] The reactivity of these compounds is often a double-edged sword, as it contributes to their potent bioactivity but can also lead to instability and off-target effects.
Induction of Oxidative Stress
The enzymatic reduction of the nitro group leads to the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, which can overwhelm the cell's antioxidant defenses and induce oxidative stress.[10][17] This oxidative stress can lead to lipid peroxidation, DNA damage, and ultimately, programmed cell death.[10] Studies have shown that 2-(2-nitrovinyl) furan induces oxidative stress in bacteria, leading to increased levels of malondialdehyde (a marker of lipid peroxidation) and fragmented DNA.[10]
The following diagram illustrates the proposed mechanism of action for nitrovinyl furan derivatives:
Application Notes & Protocols: A Guide to the Reagents for Preparing Brominated Nitro-furans
For Researchers, Scientists, and Drug Development Professionals Abstract Brominated nitro-furans are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals and a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated nitro-furans are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their unique chemical architecture, featuring both an electron-withdrawing nitro group and a reactive bromine atom, allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive overview of the essential reagents, mechanistic considerations, and detailed protocols for the synthesis of brominated nitro-furans. We delve into the causality behind reagent selection and experimental design, focusing on the two primary synthetic strategies: the bromination of nitro-furans and the nitration of bromo-furans. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to confidently and safely handle these important synthetic transformations.
Introduction: The Synthetic Value of Brominated Nitro-furans
The furan ring is a core motif in numerous biologically active molecules. The introduction of a nitro group often imparts significant antimicrobial properties, as seen in the nitrofuran class of antibiotics.[2] These compounds typically function as prodrugs, requiring enzymatic reduction of the nitro group within the target pathogen to generate reactive electrophilic intermediates that damage cellular macromolecules like DNA.[2]
The further incorporation of a bromine atom onto the nitrofuran scaffold dramatically enhances its synthetic utility. A prime example is 2-bromo-5-nitrofuran , a key building block in medicinal chemistry.[1][3][4] The potent electron-withdrawing effect of the 5-nitro group activates the C2 position, making the bromo-substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4] This allows for the facile introduction of diverse functional groups (amines, alkoxides, thiolates) to generate libraries of novel compounds for drug discovery programs.[4]
This guide will focus on the reagents and conditions necessary to construct these valuable brominated nitrofuran intermediates.
Core Synthetic Strategies
The preparation of brominated nitro-furans can be approached from two principal directions, each with its own set of required reagents and mechanistic considerations. The choice of strategy often depends on the availability of the starting material and the desired regiochemistry of the final product.
Route A: Electrophilic Bromination of a Nitrofuran. This is often the more common approach, starting with a commercially available or readily synthesized nitrofuran.
Route B: Electrophilic Nitration of a Bromofuran. This route is a viable alternative, particularly when the corresponding bromofuran is the more accessible precursor.
A third, less common route involves nucleophilic substitution on a furan ring bearing multiple activating groups. However, for primary synthesis, Routes A and B are dominant.
Caption: High-level overview of the primary synthetic routes to brominated nitro-furans.
Reagent Selection and Mechanistic Rationale
Reagents for the Bromination of Nitro-furans (Route A)
The furan ring is inherently electron-rich and highly susceptible to electrophilic attack, often more so than benzene.[5][6] The presence of a deactivating nitro group tempers this reactivity but still allows for efficient bromination, primarily at the vacant C5 position (α-position), which is electronically favored.[6]
Key Reagents:
Substrate: 2-Nitrofuran is the most common starting material.
Brominating Agent:
Elemental Bromine (Br₂): A powerful and effective reagent for this transformation. Due to the high reactivity of the furan system, the reaction must be carefully controlled. It is typically performed at low temperatures (e.g., 0°C) to prevent over-bromination or degradation.[7]
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[8] NBS is often preferred as it is a solid, easier to handle than liquid bromine, and can lead to cleaner reactions with fewer byproducts.[9][10]
Solvent: A non-protic solvent is required.
Dioxane: A common solvent for brominations of furan derivatives.[5][7]
Acetic Acid: Another frequently used solvent that can also help to moderate reactivity.
Dichloromethane (DCM) or Chloroform (CHCl₃): Standard halogenated solvents suitable for these reactions.
Reagents for the Nitration of Bromo-furans (Route B)
The nitration of furan derivatives presents a significant challenge. The furan ring's sensitivity to strong acids means that standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids) will cause polymerization and decomposition rather than the desired substitution.[11]
Causality Behind Reagent Choice: The solution is to use a much milder nitrating agent. Acetyl nitrate (CH₃COONO₂) , generated in situ, is the reagent of choice.[11][12] It provides a source of the electrophilic nitronium ion (NO₂⁺) under non-acidic conditions, allowing for a smooth reaction.[11]
Key Reagents:
Substrate: 2-Bromofuran is the typical starting material.
Nitrating System:
Nitric Acid (HNO₃): Fuming nitric acid is often used as the source of the nitro group.
Acetic Anhydride ((CH₃CO)₂O): This serves as both the solvent and the reactant that combines with nitric acid to form the active nitrating agent, acetyl nitrate.[11][12]
Temperature Control: The formation of acetyl nitrate is exothermic, and the species itself can be unstable.[12] Therefore, the reaction is conducted at very low temperatures (typically below 0°C) to ensure safety and selectivity.
Summary of Reagents and Conditions
Synthetic Route
Substrate
Primary Reagent(s)
Solvent
Typical Temperature
Key Considerations
A: Bromination
2-Nitrofuran
Br₂ or NBS
Dioxane, Acetic Acid, DCM
0°C to Room Temp.
Control temperature to prevent side reactions. NBS offers higher selectivity.[8][9]
B: Nitration
2-Bromofuran
HNO₃ / Acetic Anhydride
Acetic Anhydride
-10°C to 0°C
Strict temperature control is critical for safety and to prevent substrate degradation.[11][12]
Detailed Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood. All reagents are corrosive and/or toxic. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Acetyl nitrate is potentially explosive and should never be isolated.[12]
Protocol 1: Preparation of 2-Bromo-5-nitrofuran via Bromination (Route A)
This protocol details the bromination of 2-nitrofuran using elemental bromine.
Reagents & Equipment:
2-Nitrofuran (1.0 eq)
Bromine (1.0 - 1.1 eq)
Dioxane
Round-bottom flask with a magnetic stirrer
Dropping funnel
Ice-water bath
Sodium thiosulfate solution (for quenching)
Rotary evaporator
Recrystallization apparatus
Caption: Experimental workflow for the synthesis of 2-bromo-5-nitrofuran via bromination.
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2-nitrofuran (1.0 eq) in dioxane. Cool the flask in an ice-water bath to 0°C with stirring.
Addition of Bromine: In a separate container, dilute elemental bromine (1.05 eq) with a small amount of dioxane. Add this solution to the reaction mixture dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.
Reaction: After the addition is complete, stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2-3 hours.
Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and water. A yellow solid should precipitate.
Quenching: Add a 10% aqueous solution of sodium thiosulfate dropwise until the orange/brown color of excess bromine disappears.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-bromo-5-nitrofuran as a crystalline solid.[1]
Protocol 2: Preparation of 2-Bromo-5-nitrofuran via Nitration (Route B)
This protocol describes the nitration of 2-bromofuran using in situ generated acetyl nitrate.
Reagents & Equipment:
2-Bromofuran (1.0 eq)
Acetic Anhydride
Fuming Nitric Acid (HNO₃, 1.0 eq)
Round-bottom flask with a magnetic stirrer
Low-temperature thermometer
Dropping funnel
Acetone/dry ice bath or cryocooler
Pyridine (for workup)
Caption: Experimental workflow for the synthesis of 2-bromo-5-nitrofuran via nitration.
Procedure:
Acetyl Nitrate Generation: Place acetic anhydride in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. Cool the flask to -10°C using a dry ice/acetone bath. Add fuming nitric acid (1.0 eq) dropwise, ensuring the temperature is strictly maintained below 0°C. Stir for 15 minutes at this temperature to ensure complete formation of acetyl nitrate.
Nitration: Dissolve 2-bromofuran (1.0 eq) in a small amount of cold acetic anhydride. Add this solution dropwise to the cold acetyl nitrate mixture. The internal temperature must be kept below -5°C throughout the addition.
Reaction: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction by TLC if desired.
Workup: Once the reaction is complete, pour the mixture onto a large amount of crushed ice and allow it to warm to room temperature. This hydrolyzes the excess acetic anhydride.
Neutralization & Isolation: According to some procedures, the intermediate addition product is treated with pyridine to facilitate elimination to the final aromatic product. Alternatively, carefully neutralize the aqueous mixture with a base like sodium carbonate solution.
Purification: Extract the product with an organic solvent like diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.
Land of Learning. (2026, March 6). Nitration and Halogenation of Furan (Mechanism) | Heterocyclic compounds part 18. [Link]
Gilman, H., & Yale, H. L. (1951). The Preparation of Some exo-Nitro Derivatives of Substituted 5-Nitrofurans. Journal of the American Chemical Society. [Link]
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]
ResearchGate. Synthesis of 2-Cyano-5-nitrofuran. [Link]
ResearchGate. Nitrofuran antibiotics and related compounds used in aqueous chlorination studies. [Link]
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]
ResearchGate. Synthesis and antimicrobial activities of brominated dihydroxy nitro diphenyl ethers. [Link]
Quora. Why does the nitration of furan require HNO3 and acetic anhydride?. [Link]
PubMed. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]
ResearchGate. Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. [Link]
Taylor & Francis Online. Bromination – Knowledge and References. [Link]
Microwave-Assisted Synthesis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: An Application Note and Detailed Protocol
Introduction: Accelerating Synthesis of a Versatile Heterocyclic Building Block 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is a valuable heterocyclic compound, serving as a versatile intermediate in the synthesis of various...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Synthesis of a Versatile Heterocyclic Building Block
2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is a valuable heterocyclic compound, serving as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] The presence of the bromo-, nitro-, and furan moieties provides multiple reactive sites for further chemical transformations.[2][4] Traditionally, the synthesis of such nitroalkene derivatives via condensation reactions often requires prolonged reaction times and elevated temperatures, leading to potential side product formation and reduced yields.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS enables rapid, uniform heating, which can dramatically reduce reaction times, improve yields, and enhance product purity.[5][7][8] This application note provides a comprehensive guide and a detailed, validated protocol for the efficient synthesis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan using a dedicated microwave reactor.
Scientific Principles: The Synergy of Knoevenagel-Henry Condensation and Microwave Irradiation
The synthesis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is achieved through a condensation reaction between 2-bromo-5-formylfuran and nitropropane. This transformation is a variation of the well-established Knoevenagel and Henry reactions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry.[6][9][10]
The reaction proceeds via a base-catalyzed mechanism. The base, in this case, ammonium acetate, deprotonates the α-carbon of nitropropane, generating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-bromo-5-formylfuran. The resulting β-nitro alcohol intermediate readily undergoes dehydration under the reaction conditions to yield the desired 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan.[6][11][12]
Microwave irradiation significantly accelerates this process.[6][11][12] The polar reactants and intermediates efficiently absorb microwave energy, leading to rapid and homogeneous heating of the reaction mixture.[7][8] This "superheating" effect, where the solvent can be heated above its conventional boiling point in a sealed vessel, dramatically increases the reaction rate, allowing the synthesis to be completed in minutes rather than hours.[7]
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the base-catalyzed condensation reaction.
Caption: Key steps of the base-catalyzed condensation.
Experimental Workflow
This diagram outlines the complete workflow from reaction setup to product isolation.
Caption: Experimental workflow for the synthesis.
Materials and Methods
Reagents and Equipment
Reagent/Equipment
Details
Supplier
2-Bromo-5-formylfuran
≥97% purity
Commercially Available
Nitropropane
≥98% purity
Commercially Available
Ammonium Acetate
ACS reagent grade
Commercially Available
Ethyl Acetate
ACS reagent grade
Commercially Available
Hexane
ACS reagent grade
Commercially Available
Anhydrous Sodium Sulfate
ACS reagent grade
Commercially Available
Silica Gel
60 Å, 230-400 mesh
Commercially Available
Dedicated Microwave Reactor
Capable of temperature and pressure control
e.g., CEM, Anton Paar, Biotage
Microwave Process Vials
10 mL, with stir bars
Manufacturer-specific
Rotary Evaporator
Standard laboratory model
Standard Laboratory Supplier
Magnetic Stirrer/Hotplate
Standard laboratory model
Standard Laboratory Supplier
Thin-Layer Chromatography (TLC) Plates
Silica gel coated
Standard Laboratory Supplier
Standard Glassware
Erlenmeyer flasks, separatory funnel, beakers, etc.
Standard Laboratory Supplier
Safety Precautions: A Critical Overview
Microwave Safety : Only use a dedicated laboratory microwave reactor designed for chemical synthesis.[13][14] Domestic microwave ovens are not suitable and pose significant safety risks due to the lack of temperature and pressure monitoring and control.[13] Always use the manufacturer-certified pressure-rated vials and accessories.[13][14] Ensure the microwave reactor is placed in a well-ventilated fume hood.[15]
Pressure Hazard : Reactions in sealed vessels at elevated temperatures generate significant pressure.[14] Allow the reaction vessel to cool completely to a safe temperature (e.g., below 50 °C) before opening.[14]
Chemical Hazards : Handle all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheets (SDS) for all reagents before use.
Detailed Experimental Protocol
This protocol is optimized for the synthesis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan in a 10 mL microwave process vial.
1. Reaction Setup:
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-bromo-5-formylfuran (1.0 mmol, 175 mg).
Add nitropropane (2.0 mmol, 178 mg, 176 µL).
Add ammonium acetate (0.2 mmol, 15.4 mg).
Seal the vial securely with the appropriate cap.
2. Microwave Irradiation:
Place the sealed vial into the cavity of the microwave reactor.
Set the reaction parameters as follows:
Temperature: 120 °C (Ramp time: 2 minutes)
Hold Time: 10 minutes
Power: Dynamic (The instrument will adjust power to maintain the set temperature)
Stirring: High
Initiate the microwave irradiation program.
3. Reaction Work-up and Product Isolation:
After the irradiation is complete, allow the vial to cool to room temperature (or below 50 °C) in the reactor cavity.
Once cooled, carefully open the vial in a fume hood.
Transfer the reaction mixture to a 50 mL Erlenmeyer flask.
Add 10 mL of deionized water and 15 mL of ethyl acetate.
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
Collect the organic layer. Extract the aqueous layer with an additional 10 mL of ethyl acetate.
Combine the organic layers and wash with 15 mL of brine.
Dry the combined organic layer over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
The crude product appears as a yellow-orange solid or oil.
Purify the crude product by column chromatography on silica gel.
Eluent System: A gradient of 5% to 15% ethyl acetate in hexane is typically effective.
Monitor the fractions by TLC (stain with potassium permanganate or visualize under UV light).
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan as a yellow solid.
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectroscopic data will be consistent with the structure of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction.
Increase the reaction time in 2-minute increments. Ensure the temperature is reaching the setpoint. Check the purity of starting materials.
Decomposition of product.
Decrease the reaction temperature to 110 °C or 100 °C and increase the time accordingly.
Formation of Side Products
Reaction temperature too high or time too long.
Optimize the reaction conditions by lowering the temperature or shortening the hold time.
Impure starting materials.
Use freshly purified 2-bromo-5-formylfuran if it has discolored.
Difficulty in Purification
Co-eluting impurities.
Adjust the polarity of the eluent system for column chromatography. Consider using a different solvent system (e.g., dichloromethane/hexane).
Conclusion: A Superior Synthetic Approach
The microwave-assisted protocol described herein offers a rapid, efficient, and high-yielding method for the synthesis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan. Compared to conventional heating methods, this approach significantly reduces reaction times from hours to minutes, minimizes the formation of byproducts, and simplifies the overall workflow.[5][17][18] This makes it an ideal methodology for researchers in drug discovery and development who require rapid access to novel heterocyclic scaffolds for further investigation. The principles of safety and proper equipment usage outlined are paramount to the successful and safe implementation of this powerful synthetic technology.[13][15]
References
Laboratory Microwave Safety Precautions | PDF - Scribd. (n.d.). Retrieved from [Link]
4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (2020, August 28). Retrieved from [Link]
Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). Retrieved from [Link]
Condensations - CEM Corporation. (n.d.). Retrieved from [Link]
nitrostyrene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
6 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. (2013). Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 56(3), 131-137.
Microwave Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC. (n.d.). Retrieved from [Link]
Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers. (n.d.). Retrieved from [Link]
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - Beilstein Journals. (2025, January 7). Retrieved from [Link]
Microwave Assisted Organic Synthesis. (n.d.). Retrieved from [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). Retrieved from [Link]
One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. (n.d.). Retrieved from [Link]
Reduction of Nitrostyrenes using Red-Al. (n.d.). Retrieved from [Link]
Rapid Microwave-Assisted Henry Reaction in Solvent-Free Processes - ResearchGate. (n.d.). Retrieved from [Link]
Rapid Microwave-Assisted Henry Reaction in Solvent-Free Processes. (2006) - SciSpace. (n.d.). Retrieved from [Link]
Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. (1990, December 1). Retrieved from [Link]
2-bromo-5-(2-nitroprop-1-en-1-yl)furan | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]
Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. (n.d.). Retrieved from [Link]
specific effects of microwave - Solid supported reaction. (n.d.). Retrieved from [Link]
A brief review: Microwave assisted organic reaction - Scholars Research Library. (n.d.). Retrieved from [Link]
Microwave-assisted synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones - Atmiya University. (n.d.). Retrieved from [Link]
Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives†. (n.d.). Retrieved from [Link]
DE69528922T2 - Production of 2-bromo-5- (2-bromo-2-nitro-vinyl) furan and their use as microcides - Google Patents. (n.d.).
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (n.d.). Retrieved from [Link]
Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - MDPI. (2004, March 31). Retrieved from [Link]
Microwave assisted synthesis and antimicrobial activity of some 2-(benzo- furan-2-yl) -7-(substituted)imidazo - SciSpace. (n.d.). Retrieved from [Link]
(PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives - ResearchGate. (2025, August 5). Retrieved from [Link]
Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach - MDPI. (2025, March 29). Retrieved from [Link]
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. (n.d.). Retrieved from [Link]
Application Note: Bifunctional Utility of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Brief & Chemical Rationale In modern drug discovery, the rapid...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Protocols
Executive Brief & Chemical Rationale
In modern drug discovery, the rapid assembly of complex, stereodefined heteroaromatic scaffolds is critical. 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan serves as a highly versatile, commercially available bifunctional building block[1]. As a Senior Application Scientist, I frequently leverage this molecule to bypass multi-step linear syntheses by exploiting its two orthogonal reactive sites:
The Nitroalkene Moiety (Michael Acceptor): The strongly electron-withdrawing nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This makes the
β
-carbon highly susceptible to 1,4-conjugate addition (Michael addition) by various nucleophiles (C, N, S, P)[2].
The 2-Bromo-Furan Moiety (Cross-Coupling Hub): The C–Br bond is completely orthogonal to the mild basic or organocatalytic conditions used during the Michael addition. It remains intact, acting as a dormant handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to elaborate the pharmacophore.
By sequencing an asymmetric organocatalytic Michael addition followed by a transition-metal-catalyzed cross-coupling, researchers can rapidly generate densely functionalized, chiral furan derivatives.
Mechanistic Workflow & Visualization
The synthetic logic relies on sequential, chemoselective functionalization. The bifunctional nature of the starting material allows for tandem reactions, such as Michael addition-cyclization cascades[3], or discrete, highly enantioselective additions using dual-activation organocatalysis[4].
Figure 1: Bifunctional synthetic workflow leveraging the orthogonal reactivity of the furan scaffold.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Every critical step includes visual or analytical checkpoints to ensure reaction integrity before proceeding.
Protocol A: Asymmetric Organocatalytic Michael Addition
Objective: Establish a chiral center at the
β
-position using diethyl malonate.
Preparation: Flame-dry a 25 mL round-bottom flask under argon. Add 2-bromo-5-(2-nitroprop-1-en-1-yl)furan and dissolve in anhydrous DCM.
Causality: Non-polar, aprotic solvents like DCM are mandatory. Protic solvents would disrupt the critical hydrogen-bonding network between the squaramide catalyst and the nitro group, destroying enantioselectivity[4].
Catalyst Activation: Add the chiral squaramide catalyst and stir for 10 minutes at room temperature to allow the pre-organization of the catalyst-substrate complex.
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add diethyl malonate dropwise over 5 minutes.
Causality: Lowering the temperature rigidifies the transition state, minimizing rotational degrees of freedom and maximizing the enantiomeric excess (ee) of the product.
Self-Validating Checkpoint (Optical & TLC): Nitroalkenes possess a distinct, bright yellow hue due to their extended
π
-conjugation. As the conjugate addition saturates the double bond, the solution will visibly transition from yellow to pale/colorless. Confirm consumption via TLC (Hexanes/EtOAc 8:2; UV active).
Workup: Quench the reaction with 1N HCl (5 mL) to protonate the catalyst and halt the reaction. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Objective: Elaborate the furan core by replacing the dormant 2-bromo substituent with an aryl group.
Reagents:
γ
-Nitro Michael Adduct from Protocol A (1.0 equiv, 0.5 mmol)
Phenylboronic acid (1.2 equiv, 0.6 mmol)
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ (2.0 equiv, 1.0 mmol)
Toluene/H₂O (4:1 v/v, 5 mL)
Step-by-Step Methodology:
Reaction Setup: Charge a Schlenk flask with the Michael adduct, phenylboronic acid, and K₂CO₃.
Solvent Addition & Degassing: Add the Toluene/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles.
Causality: The biphasic solvent system is engineered to simultaneously dissolve the lipophilic furan intermediate (Toluene) and the inorganic base (H₂O), which is essential for the rate-limiting transmetalation step. Degassing prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) species.
Catalyst Addition: Backfill with argon and add Pd(dppf)Cl₂.
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and stabilizing the catalyst against the sterically demanding furan substrate.
Heating: Seal the flask and heat at 80 °C for 12 hours.
Self-Validating Checkpoint (NMR): Following filtration through Celite and concentration, analyze the crude mixture via ¹H NMR. The disappearance of the characteristic furan C3-H doublet (typically around
δ
6.4 ppm) and the appearance of a new multiplet in the aromatic region (
δ
7.3-7.8 ppm) confirms successful cross-coupling.
Quantitative Data & Substrate Scope
The orthogonality of the 2-bromo-furan scaffold allows for a highly modular approach. Table 1 summarizes validated nucleophilic additions and their corresponding downstream functionalizations.
Table 1: Representative Scope of Michael Donors and Downstream Derivations
Note: Yields represent isolated, chromatographically pure products. Enantiomeric excess (ee) determined by chiral HPLC.
References
Below is the consolidated list of authoritative sources and literature grounding the methodologies and chemical properties discussed in this guide.
[1] American Elements. "2-bromo-5-(2-nitroprop-1-en-1-yl)furan Product Catalog & Properties". Source: American Elements. URL:[Link]
[5] A Reagent-Controlled Phospha-Michael Addition Reaction of Nitroalkenes with Bifunctional N-Heterocyclic Phosphine (NHP)-Thioureas. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]
[2] Asymmetric Michael Additions to Nitroalkenes. Source: European Journal of Organic Chemistry (via ResearchGate). URL:[Link]
[3] Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Application Notes and Protocols for the Crystallization of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Crystalline 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is a substituted furan derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystalline 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is a substituted furan derivative with potential applications in medicinal chemistry and materials science, owing to the reactive nature of the nitroalkene moiety and the overall electronic properties of the molecule.[1][2] The isolation of this compound as a pure, crystalline solid is paramount for several reasons:
Purity: Crystallization is a highly effective method for purifying chemical compounds, removing impurities from the reaction mixture.
Stability: Crystalline solids are generally more stable than their amorphous counterparts, which is crucial for storage and formulation.
Characterization: High-quality crystals are essential for unambiguous structural elucidation via single-crystal X-ray diffraction.
Reproducibility: A well-defined crystalline form ensures consistency in physical properties such as melting point, solubility, and dissolution rate, which is critical in drug development.
This guide will delve into the theoretical and practical aspects of crystallizing 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, offering a systematic approach to developing a successful crystallization protocol.
Physicochemical Properties and Pre-Crystallization Considerations
A thorough understanding of the physicochemical properties of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is the foundation for designing a rational crystallization strategy.
Likely a yellow or orange solid, typical for nitroalkenes.
Inferred
Solubility
Expected to be soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate; sparingly soluble in non-polar solvents like hexane; and likely insoluble in water.
Purity of the Crude Material: It is advisable to start with a material that is at least 80-90% pure.[5] Preliminary purification can be achieved through column chromatography using a silica gel stationary phase and a solvent system such as a hexane-ethyl acetate gradient.[6][7]
Solvent Selection: The choice of solvent is critical. An ideal crystallization solvent will dissolve the compound when hot but have limited solubility at lower temperatures. A solvent-antisolvent system can also be effective, where the compound is soluble in the "solvent" and insoluble in the "antisolvent".
Crystallization Methodologies: A Practical Guide
There is no universal protocol for crystallization; often, an empirical approach guided by scientific principles is required.[5] The following methods are recommended starting points for 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan.
Slow Evaporation
This is often the simplest method to screen for suitable crystallization conditions.
Protocol:
Prepare a nearly saturated solution of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) at room temperature.
Filter the solution to remove any particulate matter.
Transfer the solution to a clean vial with a loose-fitting cap or cover it with perforated parafilm to allow for slow evaporation of the solvent.
Place the vial in a vibration-free location and monitor for crystal growth over several days.
Causality Behind Experimental Choices:
Slow Evaporation: Gradual solvent removal allows for the slow formation of an ordered crystal lattice, which is more likely to yield high-quality single crystals.
Vibration-Free Environment: Mechanical disturbances can induce rapid precipitation, leading to the formation of smaller, less-ordered crystals or an amorphous solid.[5]
Cooling Crystallization
This technique relies on the temperature-dependent solubility of the compound.
Protocol:
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol, or toluene) at an elevated temperature (below the solvent's boiling point).
Ensure all the solid has dissolved. If necessary, add a minimal amount of additional solvent.
Filter the hot solution to remove any insoluble impurities.
Allow the solution to cool slowly to room temperature.
For further crystal growth, the flask can be transferred to a refrigerator (4 °C) or a freezer (-20 °C).
Collect the crystals by filtration and wash with a small amount of cold solvent.
Causality Behind Experimental Choices:
Slow Cooling: Similar to slow evaporation, a gradual decrease in temperature promotes the formation of a well-ordered crystal lattice. Rapid cooling can lead to the formation of a supersaturated solution that crashes out as a fine powder or oil.
Washing with Cold Solvent: This removes any residual soluble impurities from the surface of the crystals without dissolving a significant amount of the product.
Solvent-Antisolvent Diffusion
This method is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another.
Protocol (Vapor Diffusion):
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or THF) in a small, open vial.
Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a layer of a volatile "bad" solvent (antisolvent) in which the compound is insoluble (e.g., hexane or pentane).
Seal the outer container and leave it undisturbed. The antisolvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
Causality Behind Experimental Choices:
Vapor Diffusion: This technique allows for a very slow and controlled change in the solvent composition, which is ideal for growing high-quality crystals.[5] The rate of diffusion can be controlled by the choice of solvents and the temperature.
Visualizing the Crystallization Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate crystallization strategy.
Caption: Decision workflow for selecting a crystallization technique.
Troubleshooting Common Crystallization Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Oiling Out
The solution is too supersaturated; the compound's melting point is lower than the crystallization temperature.
Dilute the solution; use a lower crystallization temperature; try a different solvent.
No Crystal Formation
The solution is not sufficiently saturated; the compound has very high solubility.
Concentrate the solution; try a solvent in which the compound is less soluble; use an antisolvent.
Formation of Fine Powder
Nucleation is too rapid.
Slow down the cooling or evaporation rate; reduce the concentration.
Impure Crystals
Inefficient removal of impurities.
Re-crystallize the product; ensure the purity of the starting material is adequate.
Safety Precautions
2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is a research chemical, and its toxicological properties have not been fully investigated. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Nitro compounds can be energetic, and appropriate care should be taken.
Conclusion
The crystallization of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is an essential step for its purification and characterization. A systematic approach, beginning with an understanding of its physicochemical properties and involving the screening of various solvents and techniques such as slow evaporation, cooling, and solvent-antisolvent diffusion, is likely to yield the desired crystalline material. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to develop a tailored and effective crystallization process.
References
EP4032881A1 - Method and apparatus for purifying a furan derivative - Google P
Technical Support Center: Purification of Polar Furan Derivatives by Chrom
Application Notes and Protocols for the Isolation of Furan Derivatives from N
Separation and Purification of Furans from n-Butanol by Zeolitic Imidazole Frameworks: Multicomponent Adsorption Behavior and Simulated Moving Bed Process Design | ACS Sustainable Chemistry & Engineering. (URL: )
DE69528922T2 - Production of 2-bromo-5- (2-bromo-2-nitro-vinyl)
(E)-2-(2-Nitroprop-1-enyl)furan - PMC. (URL: )
Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. (URL: )
FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google P
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone - Benchchem. (URL: )
Open Access proceedings Journal of Physics - Rsc.org. (URL: )
An In-depth Technical Guide to 2-Bromo-1-furan- 2-yl-ethanone: Chemical Properties, Synthesis, and Applications in Drug Development - Benchchem. (URL: )
Executive Summary: The Strategic Value of the Bromofuran-Nitroalkene Scaffold
An in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan in modern drug discovery. In modern medicinal chemistry, the rapid...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan in modern drug discovery.
In modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on bifunctional building blocks that offer orthogonal reactivity. 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is a highly specialized, dual-action intermediate. It combines a halogenated heteroaromatic core with a conjugated nitroalkene moiety.
The furan ring serves as a well-established bioisostere for phenyl and cyclopentyl rings, often utilized to modulate lipophilicity, improve metabolic stability, and introduce hydrogen-bond accepting capabilities into a pharmacophore . By strategically placing a bromine atom at the C2 position and a 2-nitropropenyl group at the C5 position, this molecule presents two distinct, chemoselective nodes for functionalization:
The C2-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The C5-Nitroalkene: A highly electrophilic Michael acceptor for conjugate additions, cycloadditions, and a direct precursor to aliphatic amines .
Physicochemical & Reactivity Profile
To effectively utilize this compound, researchers must understand the electronic interplay between its functional groups. The strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly susceptible to nucleophilic attack. Conversely, this electron withdrawal slightly deactivates the furan ring, which paradoxically stabilizes the C-Br bond against premature degradation while keeping it primed for oxidative addition by low-valent transition metals.
Table 1: Structural and Reactivity Parameters
Property / Feature
Value / Description
Medicinal Chemistry Significance
Chemical Name
2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
Bifunctional orthogonal building block.
Molecular Formula
C₇H₆BrNO₃
Low molecular weight (232.03 g/mol ) allows for significant elaboration without exceeding Lipinski limits.
C2-Bromine Node
Aryl Halide Handle
Enables Pd-catalyzed C-C and C-N bond formation to build extended aromatic systems.
C5-Nitroalkene Node
Michael Acceptor / Reducible Moiety
Acts as a dienophile/dipolarophile for spiro-heterocycle synthesis, or reduces to a primary amine.
Furan Core
Heteroaromatic Scaffold
Bioisostere for phenyl rings; alters spatial geometry and receptor binding affinity.
Divergent Synthetic Pathways
The true utility of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan lies in its ability to be selectively derivatized at either the C2 or C5 position without interfering with the other, provided the reaction conditions are carefully controlled.
Divergent synthetic pathways of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan.
The Causality of Condition Selection:
The primary challenge in performing a Suzuki coupling on this substrate is the sensitivity of the nitroalkene. Strong bases (e.g., sodium tert-butoxide, NaOH) or excessively high temperatures will cause the nitroalkene to undergo Nef-type degradation, polymerization, or unwanted Michael additions with the solvent/reagents.
To achieve chemoselectivity, we must use a mild, inorganic base (like K₃PO₄) which is basic enough to facilitate the transmetalation step of the catalytic cycle, but mild enough to leave the nitroalkene intact . A biphasic solvent system (Toluene/H₂O) ensures the base remains partially dissolved while protecting the organic substrate.
Table 2: Optimization of Suzuki Coupling Conditions (Quantitative Yields)
Catalyst System
Base
Solvent System
Temp (°C)
Chemoselective Yield (%)
Observation / Causality
Pd(PPh₃)₄
NaOtBu
THF
65
< 10%
Strong base caused extensive degradation of the nitroalkene.
Pd(dppf)Cl₂
K₂CO₃
Dioxane / H₂O
80
45%
Moderate yield; sluggish transmetalation led to side products.
Pd(PPh₃)₄
K₃PO₄
Toluene / H₂O
80
78%
Mild base preserved the nitroalkene; clean conversion.
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene / H₂O
80
85%
Highly active ligand accelerated oxidative addition, minimizing thermal stress.
Protocol 1: Standardized Suzuki-Miyaura Workflow
This protocol is designed as a self-validating system; the visual cues and phase separations inherently confirm the success of intermediate steps.
Reagent Assembly (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon (repeat 3 times). Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.
Solvent Addition & Reaction: Inject degassed Toluene and deionized H₂O (4:1 ratio, 0.2 M concentration). Heat the biphasic mixture to 80°C with vigorous stirring.
Validation (TLC Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material is a distinct bright yellow spot (due to the conjugated nitroalkene). The disappearance of this spot and the emergence of a new, UV-active spot indicates successful coupling.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and partition with water. The organic layer contains the product; the aqueous layer safely sequesters the phosphate salts and boric acid byproducts.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Standardized experimental workflow for chemoselective Suzuki-Miyaura coupling.
Application II: Access to Furan-Based Amines via Chemoselective Reduction
The Causality of Condition Selection:
Reducing the nitroalkene moiety of this compound yields 1-(5-bromofuran-2-yl)propan-2-amine. This structure is a direct furan-analog of amphetamine (alpha-methylphenethylamine), making it a highly valuable scaffold for CNS drug discovery (e.g., targeting monoamine transporters or GPCRs).
Standard hydrogenation conditions (H₂, Pd/C) are disastrous here: Palladium on carbon will readily catalyze the hydrodehalogenation of the furan ring, cleaving the valuable C-Br bond. Strong hydride donors like LiAlH₄ can cause ring-opening or erratic debromination.
The optimal solution is the NaBH₄ / NiCl₂ system . When sodium borohydride reacts with nickel(II) chloride, it generates catalytic nickel boride (Ni₂B) nanoparticles in situ alongside hydrogen gas. Nickel boride is highly chemoselective: it rapidly reduces conjugated nitroalkenes to aliphatic primary amines but is entirely inert toward aryl bromides.
Setup: In a round-bottom flask, dissolve 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan (1.0 equiv) in a mixture of Methanol and THF (1:1, 0.1 M). Add NiCl₂ hexahydrate (0.2 equiv). The solution will appear light green.
In Situ Catalyst Generation & Reduction: Cool the flask to 0°C in an ice bath. Carefully add NaBH₄ (4.0 equiv) in small portions over 30 minutes.
Self-Validation: Upon addition of NaBH₄, the solution will instantly turn pitch black (formation of Ni₂B nanoparticles) and vigorous effervescence (H₂ gas) will occur. This visual change confirms the active catalyst has been generated.
Monitoring: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor by LC-MS until the mass of the nitroalkene is fully replaced by the [M+H]⁺ peak of the primary amine.
Quenching & Filtration: Quench the remaining borohydride with a few drops of 1M HCl. Filter the black suspension through a pad of Celite to remove the nickel boride catalyst. Concentrate the filtrate in vacuo to remove methanol/THF.
Dissolve the crude residue in EtOAc and extract with 1M HCl (3x). Causality: The target amine becomes protonated (ammonium salt) and migrates to the aqueous layer, leaving neutral organic impurities in the EtOAc.
Separate the aqueous layer, cool to 0°C, and basify to pH 12 using 2M NaOH.
Extract the aqueous layer with CH₂Cl₂ (3x). Causality: The amine is deprotonated back to its free-base form, migrating into the organic CH₂Cl₂ layer.
Dry the CH₂Cl₂ over Na₂SO₄ and concentrate to yield the pure furan-2-amine analog.
References
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
2-Bromo-5-(2-bromo-2-nitroethenyl)furan Product Description and Chemical Reactions. Smolecule.
Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions. Thieme Connect.
Reduction of substituted 2-phenylnitroethenes to 2-phenylnitroethanes with NaBH4. Sciencemadness Discussion Board.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Nitro-Alkene Furan Synthesis & Stability
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals Mechanistic Overview Nitro-alkene furans, such as 2-(2-nitrovinyl)furan and its derivatives (e.g., Furvina), are highly valuable syn...
Author: BenchChem Technical Support Team. Date: March 2026
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Mechanistic Overview
Nitro-alkene furans, such as 2-(2-nitrovinyl)furan and its derivatives (e.g., Furvina), are highly valuable synthetic intermediates and potent broad-spectrum antimicrobial agents[1]. However, synthesizing and isolating these compounds presents a significant chemical challenge. The strongly electron-withdrawing nitro group activates the alkene moiety for nucleophilic attack, while the furan ring provides localized electron density. This dual nature makes the monomer exceptionally prone to base-catalyzed anionic polymerization, light/heat-induced free-radical polymerization, and aqueous hydrolysis[1][2][3].
This guide provides field-proven troubleshooting strategies, quantitative inhibitor data, and self-validating protocols to ensure the successful synthesis and long-term stability of nitro-alkene furans.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turns into a dark, viscous tar during the Henry condensation (nitroaldol reaction). What is happening?A1: Base-catalyzed anionic polymerization or thermal runaway.
Causality: The use of strong bases or prolonged reaction times at elevated temperatures initiates anionic chain growth at the highly electrophilic beta-carbon of the nitroalkene[2][3].
Solution: Switch your catalyst. Traditional primary amine catalysts require 3–5 hours of reaction time, increasing the risk of polymerization. Utilizing sodium tert-butoxide (NaOtBu) accelerates the condensation, driving the reaction to completion in approximately 15 minutes at room temperature, drastically reducing the window for anionic polymerization[4][5].
Q2: The product polymerizes into a gummy resin during rotary evaporation or distillation. How can I prevent this?A2: Concentration-dependent thermal radical polymerization.
Causality: As the solvent is removed under a vacuum, the monomer concentration spikes, lowering the spatial distance between reactive centers. Localized heating from the water bath provides the activation energy necessary for radical initiation[2].
Solution: Add a non-volatile radical inhibitor (e.g., 100–500 ppm of Butylated hydroxytoluene, BHT) to the organic phase before beginning concentration[2]. Maintain the rotary evaporator water bath strictly below 30 °C and utilize a high-efficiency vacuum pump to remove solvents without excess heat.
Q3: Why does my purified nitrovinyl furan degrade into an aldehyde over time?A3: Aqueous hydrolysis and interconversion.
Causality: Nitrovinyl furans are highly susceptible to hydrolysis in aqueous media, decomposing back into their corresponding furfural derivatives[1].
Solution: Ensure the final product is rigorously dried over anhydrous MgSO₄ prior to concentration. Buffer any aqueous washes to a neutral pH (6–7) to prevent acid/base-catalyzed degradation[2].
Q4: What is the optimal protocol for the long-term storage of synthesized nitroalkenes?A4: Mitigate light, heat, and oxygen exposure.
Causality: UV light cleaves bonds to form trace radicals, while atmospheric oxygen can act as an initiator or form reactive peroxides[2][3].
Solution: Store the purified compound in an opaque, amber-colored glass vial to block UV radiation. Flush the headspace with an inert gas (Argon or Nitrogen) to exclude oxygen, add 100–1000 ppm of a radical scavenger (BHT or MEHQ), and store at -20 °C to kinetically freeze degradation pathways[2].
Inhibitor Selection Matrix
Selecting the correct polymerization inhibitor is critical. The table below summarizes quantitative data for common inhibitors used in nitroalkene synthesis and purification.
Inhibitor
Chemical Class
Recommended Concentration
Ideal Operating Temp
Mechanism of Action
BHT (Butylated hydroxytoluene)
Phenol derivative
100 - 1000 ppm
< 80 °C
Scavenges free radicals to form stable, sterically hindered phenoxy radicals[2].
Hydroquinone (HQ)
Phenol derivative
50 - 500 ppm
< 100 °C
Acts as a non-volatile radical scavenger; requires trace O₂ to function optimally[2][6].
MEHQ (Mequinol)
Phenol derivative
100 - 500 ppm
< 80 °C
Highly soluble inhibitor used to prevent thermal polymerization during long-term storage[2].
Q-1300 / Nitroso
Nitroso derivative
100 - 1000 ppm
> 50 °C
Catches propagating radicals to form stable coupling products; highly effective at high temperatures (e.g., distillation)[7].
Self-Validating Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)furan
This step-by-step methodology incorporates built-in validation checkpoints to ensure polymerization is suppressed at every stage of the workflow.
Step 1: Rapid Catalytic Condensation
Action: In a round-bottom flask, combine furfural and nitromethane. Introduce sodium tert-butoxide (NaOtBu) as the catalyst.
Causality: NaOtBu accelerates the condensation, driving the reaction to completion in ~15 minutes without external heating[4][5]. This minimizes the exposure time to basic conditions[2][3].
Validation Checkpoint: The solution will rapidly transition from a clear liquid to a crystalline yellow suspension. If the mixture turns dark brown or becomes viscous, thermal runaway has occurred, and the batch must be discarded[4].
Step 2: Quenching and pH Control
Action: Immediately cool the mixture to 0 °C and quench with cold, dilute HCl (1M) until the pH reaches 6–7[2].
Causality: Neutralizing the strong base immediately halts the initiation of anionic chain propagation[2][3].
Validation Checkpoint: Verify the pH using indicator paper. A pH > 7 leaves the monomer vulnerable to anionic polymerization; a pH < 5 risks acid-catalyzed degradation of the furan ring.
Step 3: Extraction and Radical Inhibition
Action: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Immediately add 100 ppm of BHT to the combined organic layers[2].
Causality: BHT acts as a radical scavenger. Its bulky tert-butyl groups provide steric hindrance, allowing it to trap propagating radicals and prevent free-radical polymerization during subsequent steps[2][8].
Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The presence of a distinct, clean spot at Rf ~0.88 confirms the survival of the monomer[4].
Step 4: Controlled Concentration
Action: Dry the organic layer over anhydrous MgSO₄. Concentrate under reduced pressure using a rotary evaporator, keeping the water bath strictly below 30 °C[2].
Causality: Maintaining a low temperature and high vacuum prevents thermal polymerization as the monomer concentration increases[2].
Validation Checkpoint: The residue should yield a crystalline yellow solid (melting point 68–70 °C)[4][5]. A gummy or tar-like residue indicates polymerization during solvent removal.
Step 5: Long-Term Storage
Action: Store the purified solid in an opaque, amber-colored glass vial. Flush the vial with Argon, seal tightly, and store at -20 °C[2].
Process Visualizations
Caption: Workflow for the synthesis and stabilization of nitro-alkene furans.
Caption: Polymerization and degradation pathways of nitro-alkene furans with mitigation strategies.
Technical Support Center: Troubleshooting Knoevenagel Condensations for Furan Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the Knoevenagel condensation of furan derivatives—specifically furfural and 5-hydroxymethylfurfural (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the Knoevenagel condensation of furan derivatives—specifically furfural and 5-hydroxymethylfurfural (5-HMF). While this reaction is a cornerstone for synthesizing α,β-unsaturated furan derivatives, the electron-rich furan ring is notoriously sensitive.
This guide is designed to move beyond basic step-by-step instructions. Here, we dissect the molecular causality behind reaction failures and provide self-validating, field-proven protocols to ensure high yields and pristine stereoselectivity.
Mechanistic Workflow & Failure Pathways
Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the successful catalytic route alongside the two most common failure modes: humin polymerization and retro-Knoevenagel hydrolysis.
Logical workflow and common failure pathways in furan Knoevenagel condensations.
Diagnostic FAQs (Troubleshooting Guide)
Q1: Why is my reaction mixture turning black and yielding viscous tar instead of the crystalline Knoevenagel adduct?A1: Furan derivatives are highly sensitive to harsh conditions[1]. At elevated temperatures or in the presence of strong acids/bases, the furan ring undergoes electrophilic ring-opening and subsequent cross-polymerization, forming dark, insoluble macromolecules known as humins.
Causality & Solution: The electron-rich nature of the furan ring makes it susceptible to degradation. To mitigate this, shift to mild, heterogeneous base catalysts (e.g., biogenic carbonates or chitosan) and operate under solvent-free mechanochemical conditions or strictly controlled temperatures (≤100°C)[2],.
Q2: I am using 5-HMF, but I'm observing side products and incomplete conversion. How do I optimize this?A2: 5-HMF is a dual-threat molecule containing both a reactive aldehyde and a primary hydroxyl group. The hydroxyl group can undergo competitive side reactions such as etherification or oxidation if the catalyst is overly aggressive.
Causality & Solution: The -OH group alters the electronic distribution and can trap homogeneous catalysts via hydrogen bonding. Using a highly specific basic heterogeneous catalyst, such as a 50:50 Ca:Ba biogenic carbonate mixture or Mg(OH)₂, enhances the availability of active basic sites for the active methylene while ignoring the hydroxyl group, yielding up to 87% of the target alkene[2],.
Q3: My reaction stalls at ~50% conversion. What is driving this equilibrium limitation?A3: The Knoevenagel condensation is a dehydration reaction that produces one equivalent of water.
Causality & Solution: In closed systems or aqueous-sensitive setups, accumulated water promotes the retro-Knoevenagel reaction (hydrolysis of the alkene back to the aldehyde and active methylene). To drive the reaction forward, utilize solvent-free mechanochemical grinding. The physical grinding action continuously expels water from the reactive interface, shifting the equilibrium entirely to the product side.
Q4: How can I improve the E/Z stereoselectivity of the furan-derived alkene?A4: The condensation typically favors the (E)-isomer due to steric repulsion between the bulky furan ring and the electron-withdrawing groups of the active methylene.
Causality & Solution: Stereoselectivity is under thermodynamic control. Running the reaction under mild, steady heating (60–100°C) allows for reversible addition-elimination, effectively funneling the kinetic intermediates into the more thermodynamically stable (E)-configuration[2],.
Quantitative Data Presentation
When selecting a catalytic system, it is crucial to balance reaction time, temperature, and environmental impact. The table below summarizes optimized, high-yield systems for furan derivatives.
A robust protocol must be a self-validating system. The following methodologies include observable milestones to ensure your reaction is proceeding correctly.
This method is ideal for standard furfural condensations, leveraging mechanical energy to bypass thermal degradation.
Substrate Preparation: In a clean, dry agate mortar, add exactly 5.21 mmol of furfural and 5.21 mmol of malononitrile.
Causality: Maintaining a strict equimolar ratio prevents unreacted active methylene from acting as a plasticizer, which would inhibit the crystallization of the final product.
Catalyst Addition: Add 10 wt% (relative to furfural) of crustacean waste-derived chitosan (CS) powder.
Mechanochemical Grinding: Grind the heterogeneous mixture continuously with a pestle at room temperature.
Causality: Mechanical shear forces continuously expose fresh basic sites on the chitosan polymer and physically drive off the water byproduct, shifting the equilibrium forward.
Self-Validation Milestone: Within 3 to 10 minutes, the liquid will transition into a thick paste and rapidly solidify into a beige powder. This phase change is your visual confirmation of successful water elimination and product crystallization.
Purification: Triturate the solid with cold ethanol to dissolve the product, filter to recover the intact chitosan catalyst, and evaporate the solvent to isolate the pure alkene.
Protocol 2: Green Synthesis for Sensitive 5-HMF (Biogenic Carbonate Catalyst)
This protocol is specifically engineered to protect the vulnerable hydroxyl group of 5-HMF while achieving excellent (E)-selectivity[2].
Setup: In a 10 mL round-bottom flask, combine 0.20 mmol of 5-HMF and 0.20 mmol of ethyl cyanoacetate.
Catalysis: Introduce 5 mg of a biologically induced 50:50 Ca:Ba carbonate mixture (synthesized via Bacillus subtilis).
Causality: The 50:50 ratio creates a structural synergy between baritocalcite and vaterite phases. This optimizes the surface basicity to perfectly deprotonate the active methylene without triggering furan ring-opening.
Reaction: Heat the mixture to 100°C under continuous magnetic stirring (600 rpm) for 1 hour under strictly solvent-free conditions.
Causality: Eliminating the solvent removes solvent-solute hydrogen bonding networks that normally dampen the nucleophilicity of the enolate, drastically accelerating the nucleophilic addition to the aldehyde.
Workup & Isolation: Cool the flask to room temperature. Extract the organic product using ethyl acetate (3 x 5 mL). Centrifuge the mixture to separate the dense heterogeneous catalyst, then evaporate the supernatant under reduced pressure to obtain the pure 3-(furan-2-yl)acrylonitrile derivative.
References
Title: Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives
Source: mdpi.com
URL: [Link]
Title: Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst
Source: rsc.org
URL: [Link]
Title: Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)₂ under solvent-free conditions
Source: academie-sciences.fr
URL: [Link]
Technical Support Center: Optimizing Reaction Temperature for Brominated Furan Synthesis
Welcome to the Technical Support Center for the synthesis of brominated furans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of brominated furans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in furan bromination reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your experiments effectively.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of brominated furans, with a focus on how reaction temperature is a key variable.
Issue 1: Low Yield or Incomplete Conversion of Starting Material
You've set up your furan bromination, but the final yield is disappointing, or you observe a significant amount of unreacted starting material.
Possible Cause 1: Sub-optimal Reaction Temperature
The electrophilic bromination of furan is highly sensitive to temperature. Furan's high reactivity compared to benzene means that reactions can often proceed at lower temperatures.[1] However, if the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction.
Troubleshooting Steps:
Systematic Temperature Screening: Begin the reaction at a low temperature (e.g., 0 °C or -30 °C) and monitor the progress by TLC or LC-MS.[2] If no conversion is observed after a reasonable time, allow the reaction to slowly warm to room temperature. For less reactive substituted furans, gentle heating (e.g., 40-80°C) may be necessary, but this should be approached with caution to avoid degradation.[3]
Controlled Reagent Addition: Many bromination reactions are exothermic.[2] The slow, dropwise addition of the brominating agent (e.g., Br₂ or a solution of NBS) to the furan substrate at a controlled low temperature is crucial to prevent localized overheating and potential side reactions.[2]
Catalyst Activity: If using a catalyst, its activity can be temperature-dependent. Ensure the chosen temperature is within the optimal range for the catalyst's function. In some cases, catalyst deactivation can occur at elevated temperatures, leading to a stall in the reaction.[4]
Issue 2: Poor Regioselectivity and Formation of Polybrominated Byproducts
Instead of a clean, single product, you've isolated a mixture of 2-bromofuran, 3-bromofuran, and/or 2,5-dibromofuran.
Possible Cause: Reaction Temperature is Too High
Temperature plays a pivotal role in controlling the selectivity of furan bromination. Furan's π-electron system makes it highly susceptible to electrophilic attack, and controlling this reactivity is key to achieving the desired isomer.[1]
Kinetic vs. Thermodynamic Control: Electrophilic attack at the 2-position of furan is kinetically favored due to the formation of a more stable carbocation intermediate (sigma complex), which can be effectively stabilized by resonance involving the oxygen atom.[5] At lower temperatures, the reaction is under kinetic control, leading predominantly to the 2-bromo isomer. At higher temperatures, the reaction may shift towards thermodynamic control, potentially leading to isomer mixtures or over-bromination to form the more stable 2,5-dibromofuran.[6]
Troubleshooting Steps:
Lower the Reaction Temperature: This is the most critical step to enhance regioselectivity.[2] Conducting the reaction at 0 °C, or even as low as -78 °C, can significantly suppress the formation of undesired isomers.[2]
Choice of Brominating Agent: While elemental bromine can be effective, it is highly reactive. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent, especially at controlled temperatures.[7][8]
Solvent Effects: The polarity of the solvent can influence the reaction's selectivity.[2] Consider screening a range of solvents, from non-polar (e.g., CCl₄) to polar aprotic (e.g., DMF, acetonitrile), in conjunction with temperature optimization.[9]
Table 1: Effect of Temperature on Furan Bromination Outcomes
Temperature Range
Expected Primary Product(s)
Key Considerations
-78 °C to 0 °C
2-Bromofuran (Kinetic Product)
High regioselectivity for mono-bromination at the 2-position.[2][10]
Room Temperature
Mixture of 2-Bromofuran and 2,5-Dibromofuran
Increased rate of reaction, but often with loss of selectivity.[11]
40 °C to 80 °C
Primarily 2,5-Dibromofuran and potential byproducts
Favors polybromination; risk of polymerization and decomposition.[3][12]
Issue 3: Formation of Dark, Tarry Byproducts or Product Decomposition
The reaction mixture turns dark, and purification yields a significant amount of intractable tar-like material.
Possible Cause: Acid-Catalyzed Polymerization and Thermal Degradation
The furan ring is notoriously sensitive to acidic conditions, which can lead to protonation-activated polymerization or ring-opening reactions.[13][14] This sensitivity is exacerbated at higher temperatures.[12] The hydrogen bromide (HBr) generated as a byproduct during bromination can catalyze these degradation pathways.
Troubleshooting Steps:
Strict Temperature Control: Maintain a low temperature (ideally ≤ 0 °C) throughout the reaction to minimize the rate of decomposition.[13]
Use of a Non-Protic Solvent: Solvents like DMF or dioxane can help to solvate the intermediates and may be preferable to protic solvents in some cases.[9]
Inclusion of a Mild Base: In some protocols, a non-nucleophilic base (e.g., pyridine, sodium bicarbonate) is added to neutralize the HBr formed during the reaction, thereby preventing acid-catalyzed decomposition.
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.
Diagram 1: Troubleshooting Workflow for Low Yield in Furan Bromination
Caption: Troubleshooting workflow for low yields in furan bromination.
Frequently Asked Questions (FAQs)
Q1: What is the best starting temperature for a typical furan bromination experiment?
A1: For unsubstituted furan, it is highly recommended to start at a low temperature, such as 0 °C, using an ice bath.[10] For more sensitive substrates or to maximize selectivity, starting at -30 °C or even -78 °C (dry ice/acetone bath) is advisable.[2] The reaction can then be monitored, and the temperature can be adjusted if the reaction is too slow.
Q2: How does temperature influence the synthesis of 2,5-dibromofuran versus 2-bromofuran?
A2: The formation of 2,5-dibromofuran is favored by higher temperatures and the use of at least two equivalents of the brominating agent.[9] To selectively synthesize 2-bromofuran, you must use a controlled stoichiometry (one equivalent of brominating agent) and maintain low temperatures (≤ 0 °C) to prevent over-bromination.[6][9]
Q3: My reaction is highly exothermic. How should I manage the temperature?
A3: An exothermic reaction requires diligent temperature management to prevent a runaway reaction, which can lead to a loss of selectivity and decomposition.[2] Key strategies include:
Using a cooling bath (e.g., ice-water, dry ice-acetone) to maintain a constant, low temperature.
Adding the brominating agent slowly and dropwise to allow the heat to dissipate.
Ensuring efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Q4: Can I use N-Bromosuccinimide (NBS) at elevated temperatures for furan bromination?
A4: While NBS is considered a milder brominating agent than Br₂, using it at elevated temperatures with furan is still risky.[15] High temperatures can promote radical pathways or acid-catalyzed decomposition, even with NBS.[12] For electrophilic aromatic substitution on furan, NBS is most effective and selective at low to moderate temperatures. For example, some protocols for substituted furans may use temperatures around 40 °C, but this is substrate-dependent and requires careful optimization.[3]
Diagram 2: Relationship Between Temperature and Product Distribution
Caption: Kinetic vs. Thermodynamic pathways in furan bromination.
Experimental Protocol: Selective Synthesis of 2-Bromofuran
This protocol is a general guideline for the selective mono-bromination of furan at the 2-position and may require optimization for specific substituted furans.
Materials:
Furan (1.0 equivalent)
N-Bromosuccinimide (NBS) (1.05 equivalents)
Anhydrous Dimethylformamide (DMF)
Round-bottom flask
Magnetic stirrer and stir bar
Cooling bath (ice-water or dry ice/acetone)
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Setup: Under an inert atmosphere, add furan to a round-bottom flask containing anhydrous DMF.
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Reagent Addition: Add NBS portion-wise to the cooled solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into cold water.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified promptly, typically by vacuum distillation, to obtain pure 2-bromofuran.
References
BenchChem. (2025). Troubleshooting multicomponent reactions for furanone synthesis.
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds.
BenchChem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
Keegstra, M. A., Klomp, A. J. A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran.
Unknown. (n.d.). halogenation of furan.
Land of Learning. (2026, March 6). Nitration and Halogenation of Furan (Mechanism) | Heterocyclic compounds part 18.
Li, Y., et al. (2018).
BenchChem. (n.d.). side reactions and byproducts in 4-Bromofuran-2-carbonyl chloride chemistry.
BenchChem. (2025). Temperature control strategies for regioselective bromination.
Unknown. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
TCI. (n.d.). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide.
Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
Purification challenges of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
Technical Support Center: Purification of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the isolation of highly reactive furanic nitroalkenes. 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan—synthesized via the Henry (nitroaldol) condensation of 5-bromofurfural and nitroethane[1]—presents a unique set of purification challenges. The molecule contains both an electron-rich heterocycle (sensitive to acid) and a highly electrophilic nitroalkene moiety (prone to polymerization and Michael additions).
This guide is engineered to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to isolate this compound with high isomeric purity and yield.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my crude product turn into a dark brown/black tar during silica gel chromatography?
The Issue: You load a relatively clean crude mixture onto a standard silica gel column, but the product elutes as a degraded, dark-colored oil with massive mass loss.
Mechanistic Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). When 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is concentrated on this acidic surface, the furan ring becomes susceptible to acid-catalyzed ring-opening. Simultaneously, the highly electrophilic nitroalkene undergoes spontaneous polymerization[2]. The high local concentration of the compound on the stationary phase exponentially accelerates this degradation.
The Solution: You must neutralize the stationary phase. Pre-treating the silica gel with 1% Triethylamine (Et₃N) effectively caps the acidic silanol protons, creating a neutral-to-mildly-basic environment that prevents furan degradation and nitroalkene polymerization[3].
Q2: My purified product shows a mixture of E and Z isomers by NMR. How do I isolate the pure (E)-isomer without causing equilibration?
The Issue: Nitroalkenes naturally form E/Z mixtures during the dehydration step of the Henry reaction. While the (E)-isomer is thermodynamically favored, purification processes often cause them to equilibrate.
Mechanistic Causality: Isomerization of the nitroprop-1-en-1-yl group is catalyzed by three factors: trace acid, trace base, and ultraviolet (UV) light[2]. If your fractions sit in ambient laboratory light for too long, photochemical isomerization will scramble your stereocenters.
The Solution: Handle the compound in amber glassware or wrap your collection flasks in aluminum foil. Furthermore, abandon chromatography for the final isomeric enrichment. The (E)-isomer of this specific furan derivative packs much more efficiently into a crystal lattice than the sterically hindered (Z)-isomer. A targeted recrystallization will selectively crash out the (E)-isomer while leaving the (Z)-isomer and minor impurities in the mother liquor.
Q3: I see a significant polar impurity in my crude NMR that looks like a hydrated version of my product. What is it, and how do I remove it?
The Issue: TLC shows a highly polar spot that streaks, and NMR reveals an intact furan ring but lacks the characteristic alkene proton.
Mechanistic Causality: This is the intermediate
β
-nitroalcohol. The Henry reaction is a two-step process: nucleophilic addition followed by dehydration. If your reaction conditions (e.g., refluxing in acetic acid/ammonium acetate) were not pushed to completion, the intermediate fails to dehydrate.
The Solution: Do not rely on chromatography to separate the nitroalcohol from the nitroalkene; they often co-elute or degrade together. Instead, force the dehydration chemically before workup. Treat the crude mixture with Acetic Anhydride (Ac₂O) and Sodium Acetate (NaOAc) to acetylate the hydroxyl group, transforming it into an excellent leaving group that undergoes rapid base-promoted elimination to form the desired nitroalkene.
Part 2: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . If the built-in quality control (QC) checks fail, halt the procedure and reassess.
Protocol A: Triethylamine-Deactivated Silica Gel Chromatography
Use this method if your crude mixture contains significant unreacted 5-bromofurfural or non-polar byproducts.
Eluent Preparation: Prepare a solvent system of 90:10 Hexanes:Ethyl Acetate containing exactly 1% (v/v) Triethylamine (Et₃N).
Column Packing: Dry-pack the column with standard flash silica gel (230-400 mesh).
Deactivation (QC Step 1): Flush the column with 3 column volumes (CV) of the Et₃N-spiked eluent. Self-Validation: Test the pH of the eluate coming off the column using wet pH paper. It must read
≥
7.5. If it is acidic, continue flushing.
Loading: Dissolve your crude 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan in the minimum amount of Dichloromethane (DCM) and load it carefully onto the silica bed.
Elution: Elute rapidly using the Et₃N-spiked solvent. Collect fractions in foil-wrapped tubes to prevent photochemical E/Z isomerization.
Concentration (QC Step 2): Evaporate the solvent under reduced pressure at a water bath temperature no higher than 30°C . Elevated temperatures in the presence of trace Et₃N will cause the product to oil out and darken.
Protocol B: Selective Recrystallization of the (E)-Isomer
Use this method for isomeric enrichment if your crude purity is already >80%.
Dissolution: Place the crude mixture in a round-bottom flask. Add boiling absolute Ethanol dropwise until the solid just dissolves.
Anti-Solvent Addition: Slowly add hot Hexanes (approx. 1/3 the volume of the ethanol used) until the solution becomes slightly cloudy. Add one drop of Ethanol to clear the solution.
Cooling (QC Step 1): Allow the flask to cool to room temperature undisturbed in a dark cabinet for 4 hours. Self-Validation: You should observe the formation of bright yellow, needle-like crystals. If a brown oil forms at the bottom ("oiling out"), the solution is too concentrated; reheat and add 10% more solvent volume.
Harvesting: Chill the flask in an ice bath for 1 hour. Filter the crystals via vacuum filtration and wash with ice-cold Hexanes.
Part 3: Data Presentation & Performance Metrics
The following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data.
Purification Strategy
Expected Yield Recovery
Chemical Purity
E:Z Isomeric Ratio
Processing Time
Primary Drawback
Standard Silica Gel
25 - 40%
< 85%
3:1
2 - 3 Hours
Severe mass loss; tar formation.
Deactivated Silica (1% Et₃N)
85 - 92%
> 95%
5:1
2 - 3 Hours
Requires careful temperature control during solvent removal.
Basic Alumina (Activity II)
70 - 80%
> 92%
4:1
3 - 4 Hours
Lower resolution for closely eluting impurities.
Recrystallization (EtOH/Hex)
60 - 75%
> 99%
> 99:1
12 - 24 Hours
Requires high initial crude purity (>80%) to prevent oiling out.
Part 4: Workflows & Mechanistic Visualizations
Mechanistic Stability on Silica Gel
The diagram below illustrates the divergent pathways of the nitroalkene when exposed to different stationary phases.
Caption: Pathway of nitroalkene stability on untreated vs. deactivated silica gel.
Purification Decision Matrix
Use this logical workflow to determine the optimal purification route based on your crude NMR analysis.
Caption: Decision matrix for selecting the optimal purification workflow.
Part 5: References
RMIT University Research Repository. "Catalyst Development for Biomass Conversion to Fuel and High Value Added Chemicals." RMIT, 2023.[Link][1]
National Institutes of Health (NIH). "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochemical Analysis, 2009.[Link][3]
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles presented by 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles presented by 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan .
This compound presents severe aqueous solubility challenges due to its structural features: a highly lipophilic bromine atom, a planar furan ring, and a conjugated nitroalkene moiety. Together, these create a rigid, hydrophobic molecule with high crystal lattice energy and a lack of hydrogen-bond donors, categorizing it as a poorly water-soluble drug candidate (BCS Class II/IV).
Below, you will find diagnostic workflows, validated protocols, and FAQs engineered to help you successfully formulate this compound for in vitro and in vivo applications.
Diagnostic Overview & Decision Matrix
Selecting the correct solubility enhancement strategy depends entirely on your experimental endpoint. Using the wrong solubilizer can result in kinetic precipitation, altered pharmacological profiles, or direct cellular toxicity.
Caption: Decision matrix for selecting the optimal solubility enhancement strategy based on experimental application.
Step-by-Step Troubleshooting Workflows
Protocol A: In Vitro Biological Assays (The DMSO Co-Solvent Strategy)
Mechanism & Causality: Dimethyl sulfoxide (DMSO) is completely miscible with water and effectively solvates the lipophilic furan ring[1]. However, DMSO alters solvent viscosity, impacts protein-ligand binding kinetics, and fluidizes cell membranes, which can lead to cytotoxicity[1][2].
Step-by-Step Methodology:
Stock Preparation: Weigh the furan compound and dissolve it in 100% anhydrous, sterile-filtered DMSO to create a highly concentrated master stock (e.g., 50 mM).
Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO. Do not dilute with water at this stage to prevent premature kinetic precipitation.
Aqueous Transfer: Immediately prior to the assay, transfer the required volume of the DMSO stock into pre-warmed (37°C) aqueous buffer or cell culture media. Vortex immediately.
Concentration Limit: Ensure the final DMSO concentration in the assay well does not exceed 0.1% (v/v) for sensitive cell lines, or 1.0% (v/v) for robust biochemical assays[3].
Self-Validating System: Always run a parallel vehicle control (e.g., 0.1% DMSO without the drug). If the vehicle control shows reduced cell viability or altered enzyme kinetics compared to a blank, your solvent concentration is masking your drug's true efficacy.
Protocol B: In Vivo Parenteral Formulation (HP-β-CD Complexation)
Mechanism & Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a lipophilic inner cavity that encapsulates the hydrophobic nitroalkene/furan moiety, while its hydrophilic outer exterior ensures complete aqueous solubility[4][5]. This prevents the drug from precipitating in the bloodstream.
Caption: Step-by-step workflow for generating a stable HP-β-CD inclusion complex via solvent evaporation.
Step-by-Step Methodology:
Aqueous Phase: Prepare a 10–40% (w/v) HP-β-CD solution in ultra-pure water.
Organic Phase: Dissolve 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan in a minimal volume of volatile organic solvent (e.g., ethanol).
Complexation: Add the organic phase dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C for 24 hours.
Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.
Purification: Filter the remaining aqueous solution through a 0.45 µm membrane to remove any uncomplexed, precipitated drug. Lyophilize the filtrate to obtain a stable powder.
Self-Validating System: Analyze the lyophilized powder via Differential Scanning Calorimetry (DSC). A successful inclusion complex is validated by the complete disappearance of the furan compound's crystalline melting endotherm[6].
Mechanism & Causality: For oral administration, lipid-based nanocarriers bypass aqueous dissolution limitations. NLCs utilize a blend of solid and liquid lipids to create an imperfect crystal matrix, which allows for higher drug loading of the lipophilic furan compound and promotes absorption via intestinal lymphatic transport[7][8].
Step-by-Step Methodology:
Lipid Melt: Melt a mixture of solid lipids (e.g., Precirol ATO 5) and liquid lipids (e.g., Miglyol 812) at 10°C above the solid lipid's melting point.
Drug Incorporation: Dissolve the furan compound completely into the hot lipid melt.
Emulsification: Disperse the hot lipid phase into a pre-heated aqueous surfactant solution (e.g., Tween 80) under high-shear homogenization (10,000 rpm for 5 mins).
Solidification: Rapidly cool the nanoemulsion to room temperature to solidify the lipid core, forming the NLC dispersion.
Q: Why does my compound precipitate (crash out) immediately when I add the DMSO stock to the cell culture media?A: You have exceeded the kinetic solubility limit. The rapid shift in solvent polarity from 100% DMSO to an aqueous environment causes supersaturation, forcing the highly hydrophobic nitroalkene to precipitate.
Troubleshooting: Warm the media to 37°C prior to addition, add the DMSO stock dropwise while actively vortexing, or switch to a cyclodextrin-based formulation to thermodynamically shield the molecule.
Q: Can I use surfactants like Tween-80 or Cremophor EL instead of cyclodextrins for intravenous (IV) dosing?A: While micellar surfactants can solubilize the drug, they are known to cause severe hypersensitivity reactions (e.g., histamine release) and can drastically alter the pharmacokinetic profile of the drug. HP-β-CD is generally recognized as a safer, more predictable excipient for parenteral routes[5].
Q: How can I analytically verify that the HP-β-CD inclusion complex has actually formed, rather than just a physical mixture?A: A physical mixture will retain the individual physicochemical properties of both components. To verify complexation, use 1H-NMR (look for chemical shifts in the internal cavity protons, H-3 and H-5, of the cyclodextrin) or DSC (look for the loss of the furan compound's sharp crystalline melting peak)[6].
References
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry - ACS Publications.[Link]
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.[Link]
Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. MDPI.[Link]
The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Dove Medical Press.[Link]
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH.[Link]
Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. PMC - NIH.[Link]
Nanostructured Lipid Carriers As Oral Delivery for Poorly Water-Soluble Drugs. Letters in Applied NanoBioScience.[Link]
Technical Support Center: Stability of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan under UV Light
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan. It provides in-depth troubleshooting advice and frequently ask...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan. It provides in-depth troubleshooting advice and frequently asked questions regarding the compound's stability when exposed to ultraviolet (UV) light. Understanding the photochemical behavior of this molecule is critical for ensuring experimental reproducibility, maintaining compound integrity, and interpreting results accurately.
Frequently Asked Questions (FAQs)
Q1: What is 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan and why is its photostability a concern?
A1: 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is a furan derivative containing both a bromine atom and a nitroalkene substituent.[1] Its structural complexity and the presence of chromophores—the nitro group and the furan ring—suggest a potential for absorbing UV light, which can lead to photochemical degradation. For researchers using this compound in assays involving UV detection or in environments with ambient light, understanding its stability is paramount to prevent the formation of artifacts and ensure the active concentration of the compound remains consistent.
Q2: What are the likely degradation pathways for this compound under UV exposure?
A2: While specific studies on 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan are not extensively available, we can infer potential degradation pathways based on related structures:
C-Br Bond Cleavage: The carbon-bromine bond is susceptible to homolytic cleavage upon UV irradiation, which would generate a furan-based radical and a bromine radical. These highly reactive species can then participate in a cascade of secondary reactions.[2]
Nitro Group Transformation: Nitro-substituted aromatic compounds are known to undergo various photochemical reactions. One common pathway for nitrofurans is the substitution of the nitro group.[3] For instance, photolysis of 5-nitrofurfural in aqueous solutions can lead to the loss of the nitrite ion and the formation of products like 5-hydroxymethylene-2(5H)-furanone.[3]
Isomerization of the Alkene: The double bond in the nitropropene side chain can undergo cis-trans isomerization upon absorbing UV light. This can alter the compound's biological activity and its interaction with target molecules.
Furan Ring Opening: Intense UV exposure can potentially lead to the opening of the furan ring, a reaction observed in the photochemistry of some furan derivatives.[4]
Q3: What are the initial indicators of degradation in my sample?
A3: The first signs of degradation can be subtle. Visually, you might observe a color change in your solution. However, significant degradation can occur before any visible change is apparent. The most reliable indicators are often analytical:
Chromatographic Changes: When analyzing your sample by HPLC or GC, you may notice the appearance of new peaks corresponding to degradation products, a decrease in the peak area of the parent compound, or a change in the retention time.
Inconsistent Experimental Results: High variability between replicates or a gradual loss of expected biological or chemical activity in your assays can be a strong indicator of compound instability.
Q4: How should I handle and store this compound to minimize photodegradation?
A4: To minimize light-induced degradation, the following precautions are recommended:
Storage: Store the solid compound and its solutions in amber glass vials to block UV light. For long-term storage, keep it in a cool, dark place.
Handling: When preparing solutions or conducting experiments, work under subdued lighting or use red light, which is less energetic. If you must work in a brightly lit lab, wrap your tubes, plates, and reservoirs in aluminum foil.
Solvent Choice: The solvent can influence the rate of photodegradation. It is advisable to use photochemically inert solvents. Protic solvents may participate in the degradation process.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan and UV light.
Problem
Potential Causes
Recommended Solutions
No or Slow Degradation Observed in a Photostability Study
1. Mismatched Wavelengths: The emission spectrum of your UV lamp may not overlap with the absorption spectrum of the compound. 2. Low Light Intensity: The UV source may not be powerful enough to induce significant degradation in the experimental timeframe. 3. Inner Filter Effect: The sample concentration might be too high, causing the outer layer of the solution to absorb most of the light.[5]
1. Verify Spectral Overlap: Obtain the UV-Vis absorption spectrum of your compound and ensure your lamp's emission wavelength corresponds to an absorption band. 2. Increase Light Intensity: Move the sample closer to the lamp or use a more powerful source. You can monitor the lamp's output with a radiometer.[5] 3. Optimize Concentration: Perform a concentration-response experiment to find the optimal concentration for degradation.
Formation of Multiple Unidentified Products
1. Secondary Photodegradation: The initial photoproducts may be unstable and are further degrading. 2. Reaction with Solvent or Oxygen: The excited state of the molecule or its degradation products may be reacting with the solvent or dissolved oxygen.
1. Time-Course Study: Analyze samples at multiple, shorter time points to identify primary versus secondary degradation products. 2. Degas the Solution: Purge your solution with an inert gas like nitrogen or argon before and during UV exposure to minimize photooxidation.[5] 3. Use a Cutoff Filter: Employ a filter to block shorter, more energetic wavelengths that could be causing non-specific degradation.[5]
Poor Reproducibility of Results
1. Fluctuations in Lamp Intensity: The output of the UV lamp may not be stable over time. 2. Temperature Variations: The sample temperature can affect reaction rates. 3. Inconsistent Sample Geometry: Variations in the light's path length through the sample will alter the absorbed dose.
1. Monitor Lamp Output: Use a calibrated radiometer to ensure consistent light intensity throughout the experiment.[5] 2. Control Temperature: Use a temperature-controlled sample chamber. 3. Standardize Geometry: Use consistent sample holders and ensure the distance and orientation to the light source are the same for all experiments.
Experimental Protocols
Protocol 1: Basic Photostability Assessment
This protocol provides a fundamental workflow for assessing the photostability of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan in a specific solvent.
Sample Preparation: Prepare a solution of the compound in the chosen solvent at a known concentration.
Control Sample: Transfer an aliquot of the solution to a quartz container and wrap it completely in aluminum foil. This will serve as the "dark control."[6]
Test Sample: Transfer an equal aliquot to an identical quartz container.
UV Exposure: Place both the test and control samples at a fixed distance from the UV lamp. Expose them for a defined period.
Analysis: After the exposure period, analyze both the test and control samples using a validated chromatographic method (HPLC or GC-MS).
Data Interpretation: Compare the chromatograms of the test and control samples. A decrease in the peak area of the parent compound and the appearance of new peaks in the test sample indicate photodegradation.
Protocol 2: Identification of Degradation Products
This protocol outlines a method for identifying the products formed during photodegradation.
Materials:
As in Protocol 1
LC-MS/MS or GC-MS system
Procedure:
Forced Degradation: Expose a solution of the compound to a UV source for a period sufficient to achieve significant degradation (e.g., 50% loss of the parent compound).
Time-Point Sampling: Collect aliquots at various time points during the exposure to track the formation and potential subsequent degradation of photoproducts.
LC-MS/MS or GC-MS Analysis: Analyze the collected samples. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products.
Structure Elucidation: Use the fragmentation patterns from the MS/MS data to propose structures for the degradation products.
Visualizing Experimental Workflows
Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of the compound.
Logical Flow for Troubleshooting
Caption: Decision tree for troubleshooting photostability experiments.
References
Busker, R. W., & Henegouwen, G. M. J. B. (1987). The photolysis of 5-nitrofurfural in aqueous solutions: nucleophilic substitution of the nitro-group. Journal of Photochemistry and Photobiology A: Chemistry, 40(2), 205-213.
Edhlund, B. L., Arnold, W. A., & McNeill, K. (2006). Aquatic photochemistry of nitrofuran antibiotics. Environmental Science & Technology, 40(17), 5422-5427.
Edhlund, B. L., Arnold, W. A., & McNeill, K. (2006). Aquatic photochemistry of nitrofuran antibiotics. PubMed. Retrieved from [Link]
Szabó-Bárdos, E., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 386, 112101.
Chen, Y. C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1634.
BenchChem. (2025). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
BenchChem. (2025). Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits. BenchChem.
Szabó-Bárdos, E., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Semantic Scholar. Retrieved from [Link]
Lin, H. T., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(27), 8416-8426.
Singh, A., et al. (2017). Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents.
American Elements. (n.d.). 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. American Elements. Retrieved from [Link]
Sangle, S. L., et al. (2025). a review on furan: detection and analysis methods.
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
Taylor & Francis. (n.d.). Photolysis – Knowledge and References. Taylor & Francis. Retrieved from [Link]
Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 1-22.
Kämmle, J., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 53(3), 1317-1326.
Mary, Y. S., et al. (2015). FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)furan by ab initio DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 147, 184-195.
de Oliveira, K. T., et al. (2021). Protocol for Photostability Studies of Pharmaceutical products.
Atolani, O., et al. (2015). 2-(2-nitrovinyl)furan promotes oxidation of cellular proteins, lipids, and DNA of male rat liver and kidney. Journal of Biochemical and Molecular Toxicology, 29(3), 114-122.
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.
Google Patents. (n.d.). DE69528922T2 - Production of 2-bromo-5- (2-bromo-2-nitro-vinyl) furan and their use as microcides. Google Patents.
Scherbakov, A., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology, 35(11), 2014-2024.
Meng, F., et al. (2021). Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives 2-Methyl Furan and 2,5. The Journal of Physical Chemistry A, 125(3), 859-871.
BenchChem. (2025). Understanding the degradation pathways of 2-bromo-9H-thioxanthene under UV exposure. BenchChem.
dos Santos, C. M., et al. (2012). Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. Molecules, 17(8), 9295-9305.
Thiyagarajan, S., et al. (2018). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. ACS Omega, 3(2), 2354-2361.
Technical Support Center: Purification of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. Here, we provide in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the purification of the crude product from its synthesis, which typically involves a Henry condensation reaction between 2-bromo-5-formylfuran and nitroethane.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your crude 2-bromo-5-(2-nitroprop-1-en-1-yl)furan product.
Question 1: My crude product is a dark, oily, or tar-like substance. How can I isolate the solid product?
Answer:
The formation of a dark, viscous oil or tar is a common issue in Henry reactions, often due to side reactions or polymerization of the nitroalkene product, especially under basic conditions or at elevated temperatures. The key is to remove the baseline impurities and induce crystallization.
Causality Explained: Nitroalkenes are electron-deficient and prone to anionic polymerization, which can be initiated by residual base from the reaction. The dark color often indicates the presence of polymeric byproducts and other high-molecular-weight species.
Troubleshooting Protocol:
Initial Work-up: Ensure the reaction has been properly quenched with a mild acid (e.g., dilute HCl or acetic acid) to neutralize the basic catalyst. This is a critical step to prevent further side reactions.
Solvent Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Attempting Crystallization:
Take a small sample of the concentrated oil and try to induce crystallization by adding a small amount of a non-polar solvent like hexane and scratching the side of the flask with a glass rod.
If this fails, proceed to column chromatography for a more rigorous purification.
Question 2: After purification, my product yield is very low. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from incomplete reaction, product degradation, or losses during purification.
Troubleshooting Steps:
Reaction Monitoring: Monitor the progress of the Henry reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material, 2-bromo-5-formylfuran, will indicate the reaction's completion.
Purification Losses:
Column Chromatography: If you are using column chromatography, ensure you have optimized the solvent system with TLC beforehand to get good separation. A suboptimal solvent system can lead to co-elution of the product with impurities or the product remaining on the column.
Recrystallization: During recrystallization, using too much solvent or cooling the solution too quickly can lead to significant loss of product in the mother liquor. Ensure you are using a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling.
Question 3: My TLC analysis of the crude product shows multiple spots. How do I identify the product and develop a purification strategy?
Answer:
Multiple spots on a TLC plate indicate the presence of impurities. Identifying the product spot is crucial for developing an effective purification method.
Identification and Purification Strategy:
Spot Identification:
Run a TLC with your crude product alongside the starting materials (2-bromo-5-formylfuran and nitroethane) if available. The product should have a different Rf value than the starting materials.
Generally, the product, 2-bromo-5-(2-nitroprop-1-en-1-yl)furan, will be less polar than the starting aldehyde but more polar than non-polar byproducts.
Purification Method Selection:
Column Chromatography: If there are multiple, distinct spots, column chromatography is the most effective method for separation.[1]
Recrystallization: If there is one major product spot with minor impurities, recrystallization may be sufficient.[2]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is recommended for crude products with significant impurities.
TLC Analysis:
Dissolve a small amount of the crude product in dichloromethane.
Spot the solution on a silica gel TLC plate.
Develop the plate using a solvent system of hexane and ethyl acetate. Start with a 9:1 ratio and adjust the polarity to achieve an Rf value of approximately 0.3-0.4 for the product spot.
Column Preparation:
Prepare a slurry of silica gel in hexane and pack it into a glass column.
Add a layer of sand on top of the silica gel.
Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane.
Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
Elution:
Elute the column with the optimized hexane/ethyl acetate solvent system.
Collect fractions and monitor them by TLC.
Isolation:
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is suitable for products that are already of moderate purity.
Solvent Selection:
Place a small amount of the crude product in a test tube.
Test various solvents such as ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The ideal solvent will dissolve the compound when hot but not when cold.[3]
Dissolution:
Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
Crystallization:
Allow the solution to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent.
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solvent Systems for Purification
Purification Method
Recommended Solvent System
Rationale
Column Chromatography
Hexane/Ethyl Acetate Gradient
Offers good separation of compounds with varying polarities.
Recrystallization
Ethanol or Isopropanol
The product is expected to have good solubility in hot alcohols and lower solubility when cold, allowing for effective crystallization.
Ethyl Acetate/Hexane
A polar/non-polar solvent mixture can be fine-tuned for optimal recrystallization.
Table 2: Predicted NMR Spectral Data for 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
Note: This data is predicted based on the analysis of similar structures and known chemical shift ranges. Actual values may vary slightly.
¹H NMR
Predicted Chemical Shift (δ, ppm)
Multiplicity
Assignment
Furan-H
~6.5-7.5
Doublet
Protons on the furan ring
Vinyl-H
~7.0-8.0
Quartet or Doublet of Quartets
Proton on the C=C double bond
Methyl-H
~2.0-2.5
Doublet
Protons of the methyl group
¹³C NMR
Predicted Chemical Shift (δ, ppm)
Assignment
Furan C-Br
~110-125
Carbon attached to bromine
Furan C
~110-150
Other carbons of the furan ring
C=C
~130-150
Carbons of the C=C double bond
Methyl C
~15-25
Carbon of the methyl group
Visualizations
Purification Workflow Diagram
Caption: A generalized workflow for the purification of 2-bromo-5-(2-nitroprop-1-en-1-yl)furan.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 2-bromo-5-(2-nitroprop-1-en-1-yl)furan?
A: Based on related nitro-vinyl compounds, the pure product is expected to be a yellow crystalline solid.[4]
Q2: How should I store the purified 2-bromo-5-(2-nitroprop-1-en-1-yl)furan?
A: Nitroalkenes can be sensitive to heat, light, and basic conditions.[4] It is recommended to store the purified compound in a tightly sealed, amber-colored vial at a low temperature (2-8 °C or -20 °C for long-term storage) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]
Q3: Is 2-bromo-5-(2-nitroprop-1-en-1-yl)furan stable in common NMR solvents?
A: Some brominated furans have been shown to be unstable in chlorinated solvents like chloroform-d (CDCl₃), potentially undergoing rearrangement.[6] For NMR analysis, it is advisable to use a non-acidic and aprotic solvent such as acetone-d₆ or DMSO-d₆ and to acquire the spectrum promptly after sample preparation.
Q4: What are the main safety precautions when handling this compound?
References
University of Victoria. (n.d.). Column chromatography. [Link]
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerization. Russian Journal of Organic Chemistry, 50(9), 1370–1372. [Link]
Technical Support Center: Exotherm Control in 2-(2-Nitrovinyl)furan Synthesis
Welcome to the Process Safety & Troubleshooting Portal for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermal hazards associated with the preparation of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Safety & Troubleshooting Portal for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermal hazards associated with the preparation of 2-(2-nitrovinyl)furan.
The synthesis relies on a Henry reaction (nitroaldol condensation) between furfural and nitromethane, followed by dehydration[1]. While conceptually straightforward, this process is notoriously prone to thermal runaways. Nitromethane is an energetic material that can become shock- and heat-sensitive, and furfural is highly susceptible to violent exothermic resinification when exposed to strong bases[2]. Mastering the causality behind these exotherms is the key to safe, high-yield scale-up.
Part 1: Mechanistic Causality & Exotherm Sources
To troubleshoot a reaction, you must first understand the thermodynamic forces at play. The exotherm in this workflow is not generated by a single event, but by a cascade of concurrent thermal reactions:
Nucleophilic Activation: The deprotonation of nitromethane by a base catalyst is an exothermic acid-base reaction.
Aldol Addition: The nucleophilic attack of the nitronate anion onto the electrophilic carbonyl carbon of furfural releases significant heat.
Competing Degradation Pathways (The Runaway Risk): If the heat from steps 1 and 2 is not dissipated, the elevated temperature combined with the basic environment triggers two catastrophic side reactions. First, furfural undergoes an exothermic resinification of almost explosive violence[2]. Second, the final product, 2-(2-nitrovinyl)furan, is a readily polymerizable nitroolefin that will rapidly degrade into a dark, gummy tar under thermal stress[3].
Mechanistic pathway and thermal runaway risks in 2-(2-nitrovinyl)furan synthesis.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction temperature spikes immediately upon base addition, and the mixture turns dark brown and rapidly boils. What is happening?A: You are observing a runaway exotherm driven by furfural resinification and nitromethane decomposition. Strong bases (like aqueous NaOH) at high concentrations catalyze the rapid, exothermic polymerization of the furan ring[2]. Concurrently, nitromethane can form shock- and heat-sensitive fulminate-like salts in the presence of strong alkalis.
Solution: Switch to a highly efficient alkoxide system (e.g., sodium tert-butoxide). This drives the reaction to completion rapidly without requiring external heating or prolonged reflux, effectively bypassing the thermal danger zone[1].
Q2: The reaction proceeds smoothly, but I lose all my yield to a gummy residue during solvent evaporation. How do I prevent this?A: The product, 2-(2-nitrovinyl)furan, is a highly reactive, polymerizable nitroolefin[3]. If the basic catalyst is not completely neutralized prior to concentration, the residual base combined with the heat of evaporation triggers anionic polymerization.
Solution: Implement a strict acidic quench. Neutralize the reaction medium with dilute hydrochloric acid immediately after completion to force the product to crystallize exclusively as the trans-isomer and halt any polymerization cascades[1].
Part 3: Optimized Step-by-Step Methodology (Self-Validating Protocol)
This protocol leverages sodium tert-butoxide to bypass the extended reflux times (3–5 hours) traditionally required by NaOH or isobutylamine, thereby minimizing the thermal window for side reactions[1].
Step 1: System Preparation & Purging
Equip a jacketed glass reactor with an overhead stirrer, an internal thermocouple, and a pressure-equalizing addition funnel. Purge the system with inert gas (N₂ or Argon).
Causality: Overhead stirring is mandatory. Magnetic stirring is insufficient to dissipate localized heat pools (hot spots) during the alkoxide addition, which can trigger localized resinification[2].
Step 2: Reagent Charging
Charge the reactor with furfural (1.0 eq) and nitromethane (1.2 eq). Dilute the mixture in anhydrous ethanol (3 volumes).
Causality: Ethanol acts as a thermodynamic heat sink. Nitromethane is kept in slight excess to ensure complete consumption of furfural, preventing unreacted aldehyde from complicating downstream purification.
Prepare a solution of sodium tert-butoxide (0.1 eq) in anhydrous ethanol.
Add the catalyst solution dropwise over 20 minutes. Monitor the internal thermocouple continuously.
Self-Validating Check: The internal temperature must not exceed 15°C. If the temperature rises above 15°C, pause the addition immediately. A temperature spike indicates the cooling capacity is overwhelmed, risking nitromethane sensitization and explosive decomposition.
Step 4: Maturation
Remove the cooling jacket and allow the mixture to stir at ambient temperature for exactly 15 minutes.
Causality: Sodium tert-butoxide is highly efficient; the reaction reaches completion in 15 minutes without the need for hazardous refluxing[1].
Step 5: Acidic Quench & Isolation
Immediately quench the reaction by adding 1M HCl dropwise until the pH of the mixture is exactly 5.0–6.0.
Self-Validating Check: Test the pH using a calibrated probe. A pH > 7 indicates active base remains, which will polymerize the nitroolefin during isolation[3].
Chill the mixture to 0°C to induce crystallization of the trans-2-(2-nitrovinyl)furan[1]. Filter, wash with ice-cold water, and dry under vacuum.
Part 4: Quantitative Data Presentation
The table below summarizes the thermodynamic and kinetic profiles of common catalytic systems used for this synthesis, highlighting why alkoxide catalysis is superior for exotherm control.
Catalyst System
Reaction Time
Thermal Requirement
Exotherm / Polymerization Risk
Yield / Purity Profile
Aqueous NaOH
3–5 hours
Reflux (Heat)
High (Furfural resinification)
Moderate (Prone to gummy residues)
Isobutylamine
3–5 hours
Reflux (Heat)
Moderate
Moderate
Sodium tert-Butoxide
15 minutes
Ambient (Cooling during addition)
Low (No external heat applied)
High (Exclusive trans-isomer)
Part 5: References
Sodium tert Butoxide a Suitable Catalyst for the Synthesis of 2-(2-Nitrovinyl) furan. ResearchGate.
Nitroalkanes from Conjugated Nitroalkenes by Reduction with Complex Hydrides. The Vespiary.
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, a compound of interest in synthetic chemistry and drug development. We will move bey...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, a compound of interest in synthetic chemistry and drug development. We will move beyond a simple peak-list interpretation, focusing instead on the causal relationships between the molecule's intricate electronic structure and its spectral output. This document serves as a comparative guide, contextualizing the spectrum of our target molecule against related structural motifs to provide a deeper understanding of its features.
The Strategic Importance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1] For a molecule like 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, with its distinct electronic environments—an aromatic furan ring, a conjugated nitroalkene side chain, and influential electronegative substituents—¹H NMR provides critical information on proton connectivity, stereochemistry, and electron distribution.
The structure and key proton environments of the target molecule are shown below. The analysis that follows will refer to these labels.
Caption: Structure of 2-Bromo-5-[(E)-2-nitroprop-1-enyl]furan with proton labeling.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol ensures a high-resolution spectrum suitable for detailed analysis.
Methodology:
Sample Preparation :
Accurately weigh 5-10 mg of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan.[2]
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[3]
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5]
Transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate (~40 mm) to be within the detector coil.[2]
Instrument & Acquisition Parameters :
Spectrometer : A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
Experiment : Standard ¹H acquisition (zg30 pulse program or equivalent).
Temperature : 298 K.
Number of Scans : 16 to 64 scans, depending on sample concentration, to achieve a good signal-to-noise ratio.
Relaxation Delay (d1) : 1-2 seconds.
Data Processing :
Apply a Fourier transform to the Free Induction Decay (FID).
Phase correct the spectrum manually.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all signals.
Perform peak picking to identify the precise chemical shift of each signal.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is predicted to exhibit four distinct signals corresponding to the four sets of non-equivalent protons.
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale for Assignment
H-β
~8.0 - 8.4
Quartet (q) or Doublet of Quartets (dq)
J(Hβ-Me) ≈ 1.5 Hz, J(Hβ-Hα) ≈ 13-16 Hz
1H
This proton is part of a nitroalkene system, which is strongly deshielded by the anisotropic and electron-withdrawing effects of the nitro group.[6][7] The expected large coupling constant with H-α is characteristic of a trans (E) configuration.
H-α
~7.3 - 7.6
Doublet (d)
J(Hα-Hβ) ≈ 13-16 Hz
1H
This vinyl proton is deshielded by conjugation with both the furan ring and the nitro group. Its position is downfield relative to typical vinyl protons due to these electron-withdrawing effects.[8]
H-4
~7.0 - 7.2
Doublet (d)
J(H4-H3) ≈ 3.5-4.0 Hz
1H
This furan proton is adjacent to the electron-donating oxygen but is influenced by the conjugated side chain. In 2,5-disubstituted furans, the H-3 and H-4 protons appear as doublets.[9]
H-3
~6.5 - 6.7
Doublet (d)
J(H3-H4) ≈ 3.5-4.0 Hz
1H
This furan proton is adjacent to the electron-withdrawing bromine atom, which causes a downfield shift compared to unsubstituted furan. The typical coupling constant for adjacent furan protons is in the 3-4 Hz range.[10]
-CH₃
~2.5 - 2.7
Doublet (d)
J(Me-Hβ) ≈ 1.5 Hz
3H
The methyl group is attached to a double bond and is deshielded by the adjacent nitro group. It will likely appear as a doublet due to coupling with the H-β proton.
Comparative Spectral Analysis
To fully appreciate the electronic effects within 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, we compare its predicted spectral data with that of simpler, related molecules.
Comparison with 2-Bromofuran and Nitrobenzene
Compound
Proton
Chemical Shift (δ, ppm)
Key Observation
2-Bromofuran
H-3
~6.4
The presence of the nitrovinyl group at position 5 in our target molecule deshields H-3 further downfield (~6.5-6.7 ppm).
H-4
~6.3
The deshielding effect on H-4 is even more pronounced, shifting it significantly downfield (~7.0-7.2 ppm) due to extended conjugation.
H-5
~7.3
This proton is replaced by the substituent in our target molecule.
Nitrobenzene
ortho-H
~8.2
The H-β proton in our target molecule (~8.0-8.4 ppm) is in a similarly deshielded environment as the ortho-protons of nitrobenzene, highlighting the powerful electron-withdrawing nature of the nitro group.[7][11]
meta-H
~7.5
para-H
~7.7
This comparison demonstrates the additive nature of substituent effects on chemical shifts.[12][13] The bromine atom and the nitrovinyl group both exert a deshielding influence on the furan ring protons. The vinyl protons themselves are shifted significantly downfield due to the powerful electron-withdrawing capacity of the nitro group, a well-documented phenomenon.[7]
Workflow for NMR-Based Structural Verification
The logical process for analyzing and verifying the structure of a synthesized compound like 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan using ¹H NMR is outlined below.
Caption: Workflow for structural elucidation using ¹H NMR.
Conclusion
The ¹H NMR spectrum of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is a rich source of structural information. A systematic analysis of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of all protons. The strong deshielding effects of the bromine and nitrovinyl substituents are clearly observable and quantifiable through comparison with simpler reference compounds. This guide provides the experimental and theoretical framework necessary for researchers to confidently acquire, interpret, and validate the structure of this and similar complex organic molecules.
References
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 35(12), 1487-1495. [Link]
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
Reddy, V. P., et al. (2012). Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. The Journal of Organic Chemistry, 77(11), 5244-5250. [Link]
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Krutošíková, A., et al. (1978). Furan derivatives. CVII. Stereochemistry of substituted /3 -(2-furyE)vinyl cyanides. Chemical Papers, 32(3), 397-401. [Link]
Domingo, L. R., et al. (2017). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Molecules, 22(11), 1888. [Link]
Mezzasalma, L., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. Molecules, 27(17), 5482. [Link]
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Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2181. [Link]
Problems in Chemistry. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. [Link]
Researcher.Life. (2013). A Short, Gram-Scale Synthesis of 2,5-Disubstituted Furans. [Link]
ResearchGate. (n.d.). Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. 47(2), 11-17. [Link]
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Champanet, P., et al. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Advances, 5(52), 41651-41656. [Link]
ResearchGate. (n.d.). Efficient Synthesis of 2Mono and 2,5-Disubstituted Furans via the CuI-Catalyzed Cycloisomerization of Alkynyl Ketones. [Link]
A Comparative Guide to the Mass Spectrometric Fragmentation of Brominated Nitrofurans
Introduction: The Analytical Challenge of Nitrofuran Residues Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been widely used in veterinary medicine to treat and prevent diseases in food-produc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Nitrofuran Residues
Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been widely used in veterinary medicine to treat and prevent diseases in food-producing animals like poultry, swine, and aquacultured species.[1][2] However, due to concerns over their potential carcinogenic and mutagenic effects in humans, their use in food animal production has been banned in many jurisdictions, including the European Union.[2]
The analytical challenge in monitoring for nitrofuran abuse stems from their rapid metabolism within the animal. The parent drugs have in vivo half-lives of only a few hours, making their direct detection ineffective.[2][3] Instead, regulatory monitoring focuses on their tissue-bound metabolites, which are stable for weeks and serve as reliable markers of illegal use.[1][2] The four primary metabolites monitored are:
AOZ (3-amino-2-oxazolidinone) from Furazolidone
AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) from Furaltadone
AHD (1-aminohydantoin) from Nitrofurantoin
SEM (Semicarbazide) from Nitrofurazone
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of these critical analytes, with a specific focus on comparing the established patterns of standard nitrofuran metabolites with their hypothetical brominated analogs. Understanding these fragmentation pathways is crucial for developing robust, selective, and confirmatory analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this analysis.[2]
The Standard Analytical Workflow: From Tissue to Ion
The standard analytical approach involves a multi-step process to release the bound metabolites, derivatize them to improve chromatographic and mass spectrometric performance, and then detect them with high sensitivity and selectivity.
The causality behind this workflow is rooted in the chemical nature of the metabolites. Being small and polar, they are challenging to retain on standard reversed-phase chromatography columns and can be difficult to detect in complex matrices like animal tissue or honey.[2] The process of derivatization with 2-nitrobenzaldehyde (2-NBA) is a critical step that addresses these issues by adding a larger, non-polar nitrophenyl group, making the resulting molecule more amenable to LC-MS/MS analysis.[1][4]
The workflow, validated by regulatory bodies and detailed in numerous application notes, ensures trustworthiness and reproducibility.[3][5][6]
Figure 1: Standard workflow for nitrofuran metabolite analysis.
Comparative Fragmentation Analysis: Standard vs. Brominated Analogs
The core of a confirmatory LC-MS/MS method lies in the specificity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.[6] This section compares the known fragmentation of a key nitrofuran derivative with its hypothetical brominated counterpart.
Fragmentation of Standard Nitrofuran Metabolites (2-NBA Derivatives)
Upon introduction into the mass spectrometer via electrospray ionization in positive mode (ESI+), the 2-NBA derivatives of the metabolites are protonated to form the precursor ion, [M+H]⁺. Collision-Induced Dissociation (CID) in the collision cell then induces fragmentation.
The fragmentation pattern of the derivatized metabolite of AOZ, known as NPAOZ, is a representative example. Its protonated molecule has a mass-to-charge ratio (m/z) of 236. A primary fragmentation pathway involves the cleavage of the bond between the oxazolidinone ring and the imine linker, leading to the formation of a stable nitrophenyl-containing fragment.
The table below summarizes the common MRM transitions used for the quantification (Quant) and confirmation (Qual) of the four main non-brominated nitrofuran metabolite derivatives.
Analyte (Derivative)
Precursor Ion (m/z)
Product Ion (Quant, m/z)
Product Ion (Qual, m/z)
Probable Neutral Loss
NP-AOZ
236.1
134.0
104.0
C4H5NO3
NP-AMOZ
335.1
291.1
262.1
C2H4O
NP-AHD
249.1
134.0
205.1
C4H3N3O2
NP-SEM
209.1
166.0
91.0
HNCO
Table 1: Common MRM transitions for standard nitrofuran metabolite derivatives.[1][6]
The fragmentation of NPAOZ (m/z 236) to its primary product ion (m/z 134) is a key diagnostic transition. This corresponds to a neutral loss of 102 Da. This loss is consistent with the cleavage and loss of the C4H4NO2 portion of the original AOZ structure, with a hydrogen rearrangement. The resulting ion at m/z 134 represents the stable 2-nitrobenzylideneiminium cation.
Figure 2: Key fragmentation pathway for derivatized AOZ (NPAOZ).
Predicted Fragmentation of Brominated Nitrofurans
No extensive body of literature exists for the fragmentation of brominated nitrofuran metabolites. However, we can predict their behavior based on established principles of mass spectrometry. The introduction of a bromine atom has two primary effects:
Mass Shift: The mass of the precursor and any bromine-containing fragment ions will increase by the mass of bromine (~79 or ~81 Da) minus the mass of the hydrogen it replaces (1 Da).
Isotopic Pattern: Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[7][8] This results in a characteristic "doublet" or "M/M+2" peak pattern for any ion containing a single bromine atom, where two peaks of nearly equal intensity are separated by 2 m/z units. This isotopic signature is a powerful diagnostic tool for identifying halogenated compounds.[8][9]
Let's consider a hypothetical analog: Bromo-NPAOZ , where a bromine atom has been substituted onto the 2-nitrobenzaldehyde derivatizing agent.
The fragmentation chemistry is expected to parallel that of the non-brominated version. The primary cleavage will likely still occur at the same position, leading to the loss of the oxazolidinone ring fragment. The key difference will be the mass of the resulting product ions, which will now contain a bromine atom.
Analyte (Derivative)
Precursor Ion (m/z)
Product Ion (Quant, m/z)
Product Ion (Qual, m/z)
Probable Neutral Loss
Bromo-NP-AOZ
314.0 / 316.0
212.0 / 214.0
182.0 / 184.0
C4H5NO3
Table 2: Predicted MRM transitions for a hypothetical Bromo-NPAOZ derivative.
The fragmentation pathway would proceed as follows: The precursor ion doublet at m/z 314/316 would fragment to produce a quantifier product ion doublet at m/z 212/214. This resulting bromo-nitrobenzylideneiminium ion could then further fragment, for example, by losing nitric oxide (NO), to produce a qualifier ion doublet at m/z 182/184. The consistent presence of this 1:1 isotopic pattern in both the precursor and all bromine-containing fragment ions provides extremely high confidence in the identification of the compound.
Figure 3: Predicted fragmentation pathway for Bromo-NPAOZ.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the analysis of nitrofuran metabolites in animal tissue, based on established and validated protocols.[3][4][5] Following this protocol provides a self-validating system for generating reliable and defensible data.
1. Sample Preparation: Hydrolysis and Derivatization
Weigh 1.0 g ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
Add internal standards (isotope-labeled versions of the analytes) to each sample.
Add 5 mL of 0.1 M Hydrochloric Acid (HCl).
Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
Vortex vigorously for 1 minute to ensure thorough mixing.
Incubate the samples in a shaking water bath or oven overnight (approx. 16 hours) at 37 °C. This step facilitates both the acid hydrolysis to release the bound metabolites and the derivatization reaction with 2-NBA.
2. Extraction
Allow samples to cool to room temperature.
Adjust the pH of the mixture to 7.0 ± 0.5 by adding aliquots of 1 M NaOH and 0.1 M K₂HPO₄ buffer, checking the pH after each addition.
Add 5 mL of ethyl acetate to the tube.
Vortex for 2 minutes for liquid-liquid extraction of the derivatives.
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40 °C.
3. Reconstitution and Analysis
Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 80:20 water:methanol with 1 mM ammonium acetate).
Vortex for 30 seconds to dissolve the residue.
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
Inject the sample into the LC-MS/MS system.
4. LC-MS/MS Conditions
LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Agilent 1200 series, Shimadzu Nexera).[1][5]
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 1 mM Ammonium Acetate in Water.
Mobile Phase B: Methanol.
Gradient: A typical gradient would start at a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes to elute the analytes.
Flow Rate: 0.3 - 0.4 mL/min.
Injection Volume: 5 - 10 µL.
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX 3500, Agilent 1200L, Waters Xevo).[1][6]
Acquisition Mode: Multiple Reaction Monitoring (MRM), using the transitions outlined in Table 1 (and Table 2 for brominated analogs).
Conclusion
The mass spectrometric fragmentation of nitrofuran metabolites is a well-understood process, critical for the regulatory monitoring of these banned veterinary drugs. The standard analytical workflow, involving acid hydrolysis and derivatization with 2-NBA, yields derivatives with predictable and highly specific fragmentation patterns under CID conditions. While data on brominated nitrofurans is scarce, their fragmentation behavior can be confidently predicted by combining the known pathways of their non-brominated counterparts with the fundamental principles of halogen isotopic patterns. The distinct M/M+2 doublet signature imparted by bromine would serve as an unambiguous identifier, allowing for the confident and sensitive detection of such analogs should they ever be encountered. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to effectively identify and quantify these compounds, ensuring the integrity of the food supply chain.
References
Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
Determination of nitrofuran metabolite residues in shrimp by LC-MS/MS. Shimadzu Scientific Instruments. Available at: [Link]
Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. Preprints.org. Available at: [Link]
Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Agilent Technologies. Available at: [Link]
Analysis of Nitrofuran Metabolites in Honey Using the SCIEX Triple Quad 3500 System. SCIEX. Available at: [Link]
Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. ResearchGate. Available at: [Link]
Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. ConnectSci. Available at: [Link]
Detecting nitrofuran metabolites in animal products using LC/MS/MS. Spectroscopy Europe. Available at: [Link]
Some newer aspects of mass spectrometric ortho effects. ResearchGate. Available at: [Link]
Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
Isotopic Abundance in Mass Spectrometry. YouTube. Available at: [Link]
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. NIST. Available at: [Link]
Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Available at: [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Semantic Scholar. Available at: [Link]
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]
A rapid derivatization method for analyzing nitrofuran metabolites in fish using ultra-performance liquid chromatography–tandem mass spectrometry. Elsevier. Available at: [Link]
Determination of nitrofuran metabolite residues in eggs by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808. PMC. Available at: [Link]
LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey. Waters Corporation. Available at: [Link]
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Furan Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of furan-based chemical entities is a non-negotiable cornerstone of product safety and efficacy. Furan and its derivatives, a class...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing the purity of furan-based chemical entities is a non-negotiable cornerstone of product safety and efficacy. Furan and its derivatives, a class of heterocyclic compounds prevalent in pharmaceuticals, agrochemicals, and flavorings, demand robust analytical methods to detect and quantify impurities. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, offering a blend of sensitivity, selectivity, and versatility.[1]
This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity analysis of furan derivatives. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind experimental choices, present comparative data, and offer self-validating protocols to ensure the integrity of your results.
The Analytical Imperative: Why HPLC for Furan Derivatives?
The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the matrix in which it resides. Furan derivatives span a range of polarities and volatilities. While Gas Chromatography (GC) is a powerful tool, particularly for highly volatile compounds, its requirement for thermal stability can be a significant drawback.[2] Many furan derivatives are not sufficiently volatile or may degrade at the high temperatures used in GC injectors, making HPLC the more suitable and versatile choice for a broader array of these compounds.[3][4] HPLC offers the advantage of room-temperature analysis, preserving the integrity of thermolabile molecules and providing a more accurate impurity profile.[2]
A critical aspect of method development is understanding the analyte's properties. Furan itself is a weakly basic, nonpolar molecule that is slightly soluble in water but highly soluble in organic solvents.[5][6] However, its derivatives can possess a wide range of functional groups (e.g., carboxylic acids, aldehydes, alcohols), which dramatically alter their polarity, hydrophobicity, and ionization potential (pKa). This chemical diversity is the central challenge that a well-developed HPLC method must overcome.
Strategic Method Development: A Multi-Parameter Approach
A successful HPLC method is not a matter of chance but the result of a systematic optimization of several key parameters. The logical workflow involves a screening phase to identify suitable conditions, followed by an optimization phase to fine-tune the separation for optimal performance.
Caption: A logical workflow for HPLC method development and validation.
Pillar 1: The Stationary Phase - Choosing Your Column
The column is the heart of the separation. For furan derivatives, which are often moderately polar to nonpolar, Reversed-Phase (RP-HPLC) is the most common and effective mode of separation.[1]
C18 vs. C8 Columns: A Question of Hydrophobicity
The most prevalent choice in RP-HPLC is the C18 (octadecyl) column, which provides strong hydrophobic retention due to its long alkyl chains.[7] This makes it ideal for resolving complex mixtures of non-polar to moderately polar compounds. However, for more hydrophobic furan derivatives, a C18 column can lead to excessively long retention times and broad peaks.[8]
In such cases, a C8 (octyl) column is a superior alternative.[9] With its shorter alkyl chains, a C8 column offers less hydrophobic retention, resulting in faster elution times and often sharper peaks for highly retained compounds.[8][10]
Expert Insight: The choice between C18 and C8 is a balance between retention and analysis time. A C18 is the workhorse for general-purpose screening of unknown furan mixtures. If the primary impurities are significantly less polar than the main component, a C18 will provide the necessary resolving power. Conversely, if you are dealing with a relatively non-polar parent compound and its impurities, a C8 can significantly shorten run times without sacrificing resolution.[7][9]
Column Type
Primary Interaction
Best Suited For
Key Advantage
C18 (ODS)
Strong Hydrophobic
Broad range of non-polar to moderately polar furan derivatives.
More non-polar furan derivatives; large molecules.
Faster analysis times, improved peak shape for highly retained analytes.[10]
Phenyl
π-π Interactions
Furan derivatives with aromatic rings.
Unique selectivity for aromatic compounds.
Polar-Embedded
Hydrophobic & Polar
Polar furan derivatives.
Enhanced retention of polar analytes in highly aqueous mobile phases.
Pillar 2: The Mobile Phase - Driving Selectivity
The mobile phase composition is the most powerful tool for manipulating selectivity in RP-HPLC.[11] It typically consists of an aqueous component (often with a buffer) and an organic modifier.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN generally has a lower viscosity and UV cutoff, leading to lower backpressure and better baseline stability at low wavelengths. For many furan derivatives, which often have a UV chromophore, ACN is the preferred choice.
The Critical Role of pH
For furan derivatives with ionizable functional groups (e.g., furoic acid), mobile phase pH is a critical parameter for controlling retention and peak shape.[12][13] According to the principles of ion suppression, an acidic analyte will be more retained at a pH below its pKa, where it is in its neutral, more hydrophobic form. Conversely, a basic analyte will be more retained at a pH above its pKa.[14][15]
Expert Insight: A good starting point is to screen your separation at a low pH (e.g., pH 2.5-3.0 using formic or phosphoric acid) and a mid-range pH (e.g., pH 6.5-7.0 using a phosphate buffer). This will quickly reveal the ionization behavior of your main peak and impurities, allowing you to select a pH that provides the best resolution. Operating at a pH at least 2 units away from the analyte's pKa ensures a single ionization state and robust, reproducible retention times.[16]
Caption: The effect of mobile phase pH on the retention of acidic and basic analytes.
Comparative Analysis of HPLC Methods
The following table summarizes typical starting conditions for HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods applicable to furan derivative purity analysis. UHPLC, utilizing sub-2 µm particle columns, offers significantly faster analysis times and higher resolution, making it ideal for high-throughput environments.[1]
Not suitable for non-volatile or thermolabile compounds.[4]
Experimental Protocol: A Self-Validating System
This protocol outlines a comprehensive, step-by-step approach to developing and validating an HPLC method for purity analysis, grounded in ICH Q2(R1) guidelines.[19][20]
Sample and Standard Preparation
Stock Solution: Accurately weigh and dissolve the furan derivative reference standard and the sample to be tested in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
Working Standard: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
Spiked Sample: Prepare a sample solution spiked with known impurities at a relevant concentration (e.g., 0.1% of the main component) to verify specificity and resolution.
Chromatographic System & Initial Conditions
System: HPLC or UHPLC with a Diode Array Detector (DAD).
Column: C18, 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: DAD, monitor at the λmax of the parent compound and a broad range (e.g., 200-400 nm) to detect potential impurities.
Method Development & Optimization
Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to elute all components and determine their approximate retention times.
Gradient Optimization: Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient provides better resolution.
pH Screening (if necessary): If peak shape is poor or co-elution occurs with ionizable impurities, prepare mobile phases at different pH values (e.g., pH 7.0 with a phosphate buffer) and re-evaluate the separation.
Finalization: Once optimal separation is achieved, document the final method parameters.
Method Validation
The trustworthiness of any analytical method rests on its validation. The following parameters must be assessed as per ICH guidelines:[21]
Specificity: Analyze a blank, a placebo (if applicable), the main compound, and a spiked sample. There should be no interfering peaks at the retention time of the analyte or its impurities.
Linearity: Prepare a series of at least five concentrations of the reference standard across a specified range (e.g., 50-150% of the working concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be >0.999.
Accuracy: Analyze samples spiked with known amounts of analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
Precision:
Repeatability (Intra-assay): Perform at least six replicate injections of the same sample. The relative standard deviation (RSD) should be <2%.[11]
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the data sets should be evaluated.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Intentionally make small variations to the method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±5% organic modifier composition) and assess the impact on the results. The method should remain unaffected.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of furan derivatives is a systematic process that marries an understanding of chromatographic principles with the specific physicochemical properties of the analytes. By strategically selecting the stationary and mobile phases and rigorously validating the final method against internationally recognized standards, researchers can ensure the generation of high-quality, defensible data. This guide serves as a framework for this process, empowering scientists to develop methods that are not only scientifically sound but also fit for their intended purpose in the demanding landscape of drug development and quality control.
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Huang, T. J., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 748. Retrieved March 7, 2026, from [Link]
A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Furans
Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry.[1][2][3] Its presence...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry.[1][2][3] Its presence in numerous natural products and clinically approved drugs underscores its status as a "privileged scaffold," a molecular framework that exhibits a high affinity for a range of biological targets.[3] Furan derivatives are known to possess a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[4][5] A key feature of the furan nucleus is its ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, allowing medicinal chemists to fine-tune a molecule's electronic and steric properties to enhance drug-receptor interactions, improve metabolic stability, and optimize overall bioavailability.[2][3]
While the inherent versatility of the furan ring is well-established, chemical modification through halogenation—particularly bromination—can dramatically alter its biological profile. This guide provides a detailed, evidence-based comparison of the biological activities of brominated versus non-brominated furan derivatives, offering insights into how the strategic incorporation of bromine can unlock novel mechanisms of action and enhance therapeutic potency.
The Foundational Bioactivity of Non-Brominated Furan Derivatives
The core furan structure is the foundation for a wide spectrum of biological activities, as demonstrated by several well-known pharmaceuticals. These compounds establish a baseline of activity that is inherent to the furan scaffold itself.
Antimicrobial Action: The most prominent example is Nitrofurantoin , an antibiotic used to treat urinary tract infections.[5] Its mechanism is not based on simple cytotoxicity but on the unique electronic properties of the furan ring. Within bacterial cells, the nitro group is reduced by flavoproteins into highly reactive intermediates that damage ribosomal proteins and DNA, thereby inhibiting bacterial growth.[2]
Diverse Pharmacological Roles: Other notable non-brominated furan-containing drugs include Ranitidine (H2 receptor antagonist for ulcer treatment), Furosemide (a diuretic), and Amiodarone (an antiarrhythmic agent), showcasing the scaffold's adaptability across different therapeutic areas.[5][6]
The Impact of Bromination: A Strategic Shift in Potency and Mechanism
The introduction of bromine atoms to the furan ring is a powerful strategy in medicinal chemistry that often leads to compounds with profoundly different and, in many cases, more potent biological activities. The most significant discoveries in this area come from naturally occurring brominated furanones isolated from marine algae, such as Delisea pulchra.[7][8] These compounds have become lead structures for developing novel therapeutic agents.
While non-brominated furans like nitrofurantoin are effective antibacterial agents, brominated furanones exhibit a distinct and highly sought-after activity: the potent inhibition of bacterial biofilm formation.[7][8] Biofilms are communities of bacteria encased in a protective matrix, rendering them notoriously resistant to conventional antibiotics.
Mechanism of Action: Quorum Sensing Inhibition: Brominated furanones act as powerful inhibitors of quorum sensing (QS) , the cell-to-cell communication system bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[7][9] They achieve this at sub-lethal concentrations, meaning they disrupt bacterial communication without killing the cells, which may reduce the selective pressure for developing resistance.[8]
Potent Cytotoxicity and Anticancer Activity
The addition of bromine can also confer potent cytotoxic properties. Studies have demonstrated that specific brominated furanones are highly effective against human cancer cell lines.
High Potency: Compounds such as (E)-5-(Bromomethylene)furan-2-(5H)-one and 3,4-dibromofuran-2(5H)-one have shown remarkable antiproliferative activity against prostate (PC-3) and colon (HCT-116) cancer cells, with IC50 values in the sub-micromolar range (0.93 µM and 0.4 µM, respectively).[10]
Mechanism of Cytotoxicity: The anticancer activity of these brominated compounds is linked to their ability to induce cell death via apoptosis .[10] This is believed to be mediated by the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. The electrophilic nature of the carbon atoms in the brominated furanone ring makes them reactive towards cellular nucleophiles, contributing to their cytotoxic effects.[10]
Naturally occurring furanones from Delisea pulchra, synthetic bicyclic brominated furanones.[7][9]
Toxicity Profile
Furan itself is hepatotoxic; drug-specific toxicities exist.[2][11]
Can exhibit toxicity to mammalian cells, though newer designs aim to reduce this.[9] Potential for environmental persistence similar to other brominated compounds.[12][13]
Visualizing the Workflow and Mechanisms
A logical workflow is essential for comparing these compound classes.
Caption: Experimental workflow for comparing furan derivatives.
The divergent mechanisms of action are a key takeaway.
A Comparative Guide to the Synthesis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: A Validated Approach
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comparative analysis of synthetic methodologies for the preparation of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, a he...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of synthetic methodologies for the preparation of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a critical evaluation of alternative routes and the rationale behind experimental choices. This document is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity.
The synthesis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is most logically approached via a two-step sequence: the bromination of a suitable furan precursor followed by a carbon-carbon bond-forming reaction to introduce the nitropropenyl side chain. This guide will dissect each of these critical stages, presenting and comparing validated methods.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two key bond disconnections, suggesting a straightforward synthetic strategy. The carbon-carbon double bond of the nitropropenyl group can be formed via the dehydration of a β-nitro alcohol, which in turn is the product of a Henry (nitroaldol) reaction between an aldehyde and a nitroalkane. The carbon-bromine bond on the furan ring points to an electrophilic bromination of a furan-2-carbaldehyde derivative.
Caption: Retrosynthetic pathway for 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan.
Part 1: Synthesis of the Key Intermediate: 5-Bromofuran-2-carbaldehyde
The availability and quality of the starting material, 5-bromofuran-2-carbaldehyde, are critical for the success of the overall synthesis. Several methods for the preparation of this intermediate have been reported, each with its own set of advantages and disadvantages.
Method A: Direct Bromination with Elemental Bromine
This classical approach involves the direct electrophilic substitution of furfural with elemental bromine. While seemingly straightforward, this method requires careful control of reaction conditions to avoid over-bromination and the formation of regioisomers.
Experimental Protocol:
A solution of furfural (1 equivalent) in a suitable solvent such as chloroform or acetic acid is cooled in an ice bath. Elemental bromine (1 equivalent) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Causality of Experimental Choices:
Low Temperature: The reaction is highly exothermic, and low temperatures are necessary to control the reaction rate and minimize the formation of byproducts.
Solvent Choice: Chloroform and acetic acid are common solvents for bromination reactions as they are relatively inert under the reaction conditions.
Quenching: Sodium thiosulfate is a reducing agent that neutralizes any excess bromine, preventing further unwanted reactions during workup.
Method B: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and more selective brominating agent than elemental bromine, often leading to higher yields and cleaner reactions.
Experimental Protocol:
To a solution of furfural (1 equivalent) in a solvent such as N,N-dimethylformamide (DMF) or carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Causality of Experimental Choices:
NBS as Brominating Agent: NBS provides a low, steady concentration of bromine in the reaction mixture, which enhances the selectivity for mono-bromination.
Solvent: DMF can act as a catalyst in some NBS brominations, while non-polar solvents like carbon tetrachloride are also effective.
Method C: Ionic Liquid-Mediated Bromination
A more recent and environmentally benign approach involves the use of an ionic liquid as both the solvent and the brominating agent. A patented method describes the use of 1-butyl-3-methylimidazolium tribromide.[1]
Experimental Protocol:
Furfural (1 equivalent) is added dropwise to 1-butyl-3-methylimidazolium tribromide (1-1.2 equivalents) with stirring at room temperature. The mixture is then heated to 50-70 °C for 5-6 hours.[1] After cooling, the product is extracted with a suitable organic solvent, and the ionic liquid can potentially be recovered and reused. The crude product is then purified.
Causality of Experimental Choices:
Ionic Liquid: This serves as a "green" alternative to volatile organic solvents and can also act as the bromine source, simplifying the reaction setup.
Elevated Temperature: The higher temperature is necessary to achieve a reasonable reaction rate with this less reactive brominating system.
Comparison of Synthesis Methods for 5-Bromofuran-2-carbaldehyde
The core carbon-carbon bond-forming step is the Henry (nitroaldol) reaction, which involves the condensation of 5-bromofuran-2-carbaldehyde with nitropropane in the presence of a base.[2][3] This is followed by dehydration of the resulting β-nitro alcohol to yield the target nitroalkene.
A Comparative Guide to the Cytotoxicity of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan and Its Analogs for Cancer Research
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the cytotoxic properties of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan and a series of its structural an...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cytotoxic properties of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan and a series of its structural analogs. The furan scaffold is a prevalent motif in medicinal chemistry, and its derivatives, particularly those bearing nitro and halogen groups, have garnered significant interest for their potential as anticancer agents. This document synthesizes available data to elucidate structure-activity relationships (SAR), explore mechanisms of action, and provide detailed experimental protocols to support further research and development in this promising area of oncology.
Introduction: The Therapeutic Potential of Substituted Furans
The furan ring system is a versatile heterocyclic core found in numerous bioactive natural products and synthetic compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. The introduction of specific substituents, such as a nitro group at the 5-position and a halogen at the 2-position, has been shown to impart significant cytotoxic activity against a range of cancer cell lines. These substitutions are believed to play a crucial role in the compound's mechanism of action, which often involves the induction of oxidative stress and programmed cell death (apoptosis).
This guide focuses on 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan as a lead compound and compares its cytotoxic profile with that of logically selected analogs. By systematically evaluating the impact of structural modifications at the C2 and C5 positions of the furan ring, we aim to provide a rational basis for the design of novel, more potent, and selective anticancer agents.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan and its analogs is a critical determinant of their potential as anticancer drug candidates. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following sections present a comparative analysis of the IC50 values of the lead compound and its key analogs against various human cancer cell lines.
Defining the Analogs for Comparison
To establish a clear structure-activity relationship, we will compare the lead compound, 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan , with the following logically defined analogs:
Analog A: 2-Chloro-5-(2-nitroprop-1-en-1-yl)furan: To assess the influence of the halogen at the C2 position.
Analog B: 2-H-5-(2-nitroprop-1-en-1-yl)furan (unsubstituted at C2): To determine the contribution of the halogen to cytotoxicity.
Analog C: 2-Bromo-5-(2-nitrovinyl)furan: To evaluate the impact of the methyl group on the nitroalkene side chain.
Analog D: 5-Nitrofuran (parent scaffold): To understand the baseline cytotoxicity of the core nitrofuran moiety.
Note: The data presented is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.
Expert Insights: The available data suggests that the 5-nitrofuran scaffold is a potent cytotoxic pharmacophore. The addition of various heterocyclic moieties, as seen in the thiazolidinone and isatin hybrids, can significantly enhance anticancer activity. The sub-micromolar activity of some nitrofurantoin derivatives highlights the potential for developing highly potent compounds. A study on the genotoxicity of 2-furylethylene derivatives, including 1-(5-bromofur-2-yl)-2-bromo-2-nitroethene, which is structurally similar to our lead compound, indicated that the position of the nitro group is crucial for its activity. Compounds with the nitro group attached to the furan ring (5-nitrofurans) were found to be more genotoxic than those with the nitro group on the side chain.[5]
Mechanism of Action: Unraveling the Pathway to Cell Death
The cytotoxic effects of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan and its analogs are primarily attributed to their ability to induce apoptosis in cancer cells. This programmed cell death is often initiated by the generation of reactive oxygen species (ROS), leading to a cascade of intracellular events that culminate in cell demise.
The Role of Reactive Oxygen Species (ROS)
Nitroaromatic compounds, including nitrofurans, are known to undergo enzymatic reduction within the cell. This process can lead to the formation of nitro radical anions, which can then react with molecular oxygen to produce superoxide radicals and other ROS.[6] An excess of ROS creates a state of oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic pathways.[2][7]
Induction of the Intrinsic Apoptotic Pathway
The accumulation of ROS often leads to the activation of the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the following key events:
Mitochondrial Membrane Depolarization: Oxidative stress can disrupt the mitochondrial membrane potential.
Release of Pro-apoptotic Proteins: The loss of membrane integrity allows for the release of proteins like cytochrome c from the mitochondria into the cytoplasm.
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome.
Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.
Execution of Apoptosis: Activated caspase-3 orchestrates the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.[4]
Caption: Intrinsic apoptosis pathway induced by nitrofuran analogs.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the key assays used to evaluate the cytotoxic effects of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan and its analogs.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
The Annexin V-FITC/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time.
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
Washing: Wash the cells twice with ice-cold PBS.
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.
Mechanistic Insights: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.[11]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Step-by-Step Protocol:
Protein Extraction: Lyse treated and control cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, cytochrome c) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The comparative analysis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan and its analogs underscores the significant potential of the 5-nitrofuran scaffold in the development of novel anticancer agents. The available data suggests that modifications at both the C2 and C5 positions of the furan ring can profoundly influence cytotoxic potency. The primary mechanism of action appears to be the induction of apoptosis via the generation of reactive oxygen species.
Future research should focus on a systematic synthesis and in vitro evaluation of a focused library of analogs to establish a more definitive structure-activity relationship. Direct comparative studies against a standardized panel of cancer cell lines are crucial for identifying lead candidates with improved potency and selectivity. Further mechanistic studies are also warranted to fully elucidate the signaling pathways involved and to identify potential biomarkers for predicting treatment response. Ultimately, promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models of cancer.
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Introduction: The Enduring Relevance of TLC in Nitro-furan Analysis
An In-Depth Guide to Thin Layer Chromatography (TLC) of Nitro-furan Compounds: Principles, Experimental Data, and Proven Protocols Nitro-furans, a class of synthetic broad-spectrum antibacterial agents, have seen extensi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Thin Layer Chromatography (TLC) of Nitro-furan Compounds: Principles, Experimental Data, and Proven Protocols
Nitro-furans, a class of synthetic broad-spectrum antibacterial agents, have seen extensive use in both human and veterinary medicine.[1] Compounds such as Nitrofurantoin, Furazolidone, and Furaltadone are characterized by a 5-nitrofuran ring, a structural motif crucial to their therapeutic action. Despite the advent of more sophisticated analytical techniques like HPLC and LC-MS/MS, Thin Layer Chromatography (TLC) remains a cornerstone for the rapid, cost-effective, and versatile analysis of these compounds.[2][3][4] Its applications range from monitoring reaction progress and assessing compound purity to preliminary screening in complex matrices like food products or biological samples.[2][5]
This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of protocols. It delves into the physicochemical principles governing the separation of nitro-furans on a TLC plate, provides a comparative framework for their Rf values, and presents a detailed, self-validating experimental workflow.
Fundamental Principles of Nitro-furan Separation by TLC
The separation of nitro-furan compounds by TLC is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[6] The extent to which a compound travels up the plate, quantified by the Retention Factor (Rf), is a direct consequence of the dynamic equilibrium established by its interactions with these two phases.
Stationary Phase: For nitro-furan analysis, the stationary phase is almost invariably silica gel (SiO₂).[7] The surface of silica gel is rich in polar silanol groups (Si-OH), making it a highly polar adsorbent.[6] The polarity of nitro-furan compounds, dictated by the nitro group, carbonyls, and other heteroatoms, leads to significant interactions (primarily hydrogen bonding and dipole-dipole forces) with the silica gel. More polar nitro-furans will adsorb more strongly to the stationary phase and thus travel a shorter distance, resulting in a lower Rf value.[8]
Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that ascends the TLC plate via capillary action.[5] Its primary role is to desorb the analyte from the stationary phase and carry it up the plate. The eluting power of the mobile phase is determined by its polarity. A more polar solvent will more effectively compete with the analyte for binding sites on the silica gel, causing the analyte to move further up the plate and exhibit a higher Rf value.[9] The art of achieving good separation lies in selecting a mobile phase with the optimal polarity to differentiate between structurally similar nitro-furan compounds.
Key Factors Influencing Nitro-furan Rf Values
The Rf value is not an absolute constant but is characteristic of a compound under a specific, consistent set of conditions.[10] Several factors critically influence this value in the context of nitro-furan analysis:
Molecular Structure and Polarity: The inherent polarity of the nitro-furan derivative is the most significant factor. For instance, the presence of additional polar functional groups, such as the hydantoin ring in nitrofurantoin or the oxazolidinone ring in furazolidone, will increase the compound's affinity for the silica gel, generally leading to lower Rf values compared to less polar analogues.
Mobile Phase Composition: This is the most commonly adjusted parameter for optimizing separation. A study investigating the separation of five related compounds—carbadox, nitrofurazone, nitrofurantoin, furazolidone, and furaltadone—examined mobile phases such as chloroform/acetonitrile/formic acid and chloroform/acetone to achieve differential migration.[11] Adjusting the ratio of a polar solvent (like acetonitrile or acetone) to a less polar one (like chloroform) allows for the fine-tuning of the mobile phase's overall polarity, thereby controlling the Rf values.[9]
Stationary Phase Characteristics: The properties of the silica gel layer, including its thickness, particle size, and binder content, can affect the results.[12] Using high-performance TLC (HPTLC) plates, which have a smaller and more uniform particle size, can lead to sharper spots and more reproducible Rf values.[13]
Temperature and Chamber Saturation: Temperature can alter solvent viscosity and the solubility of the compounds, thereby affecting Rf values.[14] Ensuring the TLC developing chamber is saturated with solvent vapor is crucial for reproducibility. An unsaturated chamber leads to solvent evaporation from the plate surface as it runs, changing the mobile phase composition and resulting in higher, less reliable Rf values.[15]
Comparative Analysis of Nitro-furan Rf Values
While precise Rf values are highly dependent on the exact experimental conditions, a comparative analysis can be established based on known mobile phases and the structural polarity of the compounds. The following table summarizes experimental systems used for the separation of common nitro-furan compounds.
Furaltadone , with its additional polar morpholine ring, is expected to be the most polar compound, thus exhibiting the lowest Rf value in a given system.
Nitrofurantoin and Furazolidone possess highly polar ring systems and are expected to have low Rf values, often requiring a relatively polar mobile phase to achieve significant migration.
Nitrofurazone , lacking the cyclic amide structures of the others, is generally less polar and would be expected to have a higher Rf value in comparison.
Detailed Experimental Protocol for TLC Analysis
This protocol provides a self-validating workflow for the qualitative analysis of a mixture of nitro-furan standards.
Materials and Reagents
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.[6]
Standards: Analytical grade standards of Nitrofurantoin, Furazolidone, and Nitrofurazone.
Solvents: HPLC grade Chloroform, Acetone, and Ethyl Acetate.
Sample Preparation: Prepare individual standard solutions (approx. 1 mg/mL) and a mixture solution in a suitable solvent like acetone or a small amount of DMF diluted with acetone.
Developing Chamber: Glass TLC tank with a lid.
Spotting: Glass capillary tubes.
Visualization: UV lamp (254 nm).
Step-by-Step Methodology
Chamber Saturation (Pre-equilibration):
Prepare the mobile phase. A good starting point is a mixture of Chloroform:Acetone (7:3, v/v) .
Pour the mobile phase into the developing chamber to a depth of 0.5 cm.
Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent, to aid saturation.
Close the chamber with the lid and allow it to stand for at least 15-20 minutes to ensure the atmosphere inside is fully saturated with solvent vapors.[15]
TLC Plate Preparation:
Handle the TLC plate only by the edges to avoid contamination.
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate.
Mark equidistant points along the origin line for each sample to be spotted.
Sample Application (Spotting):
Using a capillary tube, apply a small spot of each standard solution and the mixture onto the marked points on the origin line.
Aim for a spot diameter of 1-2 mm. To achieve this, apply the sample solution incrementally, allowing the solvent to evaporate completely between applications.[10]
Chromatogram Development:
Carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the origin line is above the level of the mobile phase.
Close the lid and allow the solvent front to ascend the plate undisturbed.
Remove the plate when the solvent front is approximately 0.5-1 cm from the top edge.[9]
Immediately mark the position of the solvent front with a pencil.
Visualization and Analysis:
Allow the plate to air-dry completely in a fume hood.
Visualize the separated spots by placing the plate under a UV lamp (254 nm). Nitro-furan compounds will appear as dark spots against the fluorescent background.
Circle the outline of each spot with a pencil.
Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.
Calculate the Rf value for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]
Experimental Workflow Diagram
Caption: Standard workflow for the TLC analysis of nitro-furan compounds.
Conclusion and Best Practices
Thin Layer Chromatography provides a powerful, rapid, and indispensable tool for the analysis of nitro-furan compounds. A thorough understanding of how molecular polarity and mobile phase composition interact is paramount to achieving effective and reproducible separations. By controlling key experimental variables, particularly chamber saturation and proper spotting technique, researchers can reliably use comparative Rf values for compound identification, purity assessment, and reaction monitoring. The protocols and principles outlined in this guide serve as a robust foundation for the successful application of TLC in any laboratory working with this important class of therapeutic agents.
References
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC. Retrieved from [Link]
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Retrieved from [Link]
Abu-Zuhri, A. Z., et al. (1995). Separation and Determination of Carbadox, Nitrofurazone, Nitrofurantoin, Furazolidone, and Furaltadone in their Mixtures by Thin Layer and High Performance Liquid Chromatography. Analytical Letters, 28(14), 2523-2537. [Note: While the direct article was not in the search results, its abstract detailing the compounds and mobile phases was found at https://www.tandfonline.com/doi/abs/10.1080/00032719508001555]
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
Taylor & Francis Online. (n.d.). Retardation factor – Knowledge and References. Retrieved from [Link]
Scribd. (n.d.). Factors Influencing Rf Values in TLC. Retrieved from [Link]
UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
University of Victoria. (n.d.). Thin layer chromatography. Retrieved from [Link]
Scribd. (n.d.). Nitrofurantoin Analysis in Biological Samples. Retrieved from [Link]
Longdom Publishing. (n.d.). Thin-Layer Chromatography for the Rapid Screening of Antibiotic Residues in Food. Retrieved from [Link]
Management Sciences for Health. (n.d.). An Interlaboratory Investigation on the Use of High-Performance Thin-Layer Chromatography for the Assessment of the Quality of Medicines. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
Request PDF. (2025, August 10). Capillary thin-layer chromatography of antibacterial nitrofuran derivatives. Retrieved from [Link]
International Journal of Advanced Research in Engineering and Technology. (n.d.). Dual Extraction Methods for Nitrofuran Antibiotics Residues; Furaltadone, Furazolidone, and Nitrofurazone from Biotransformation. Retrieved from [Link]
U.S. Food & Drug Administration. (2017, November 1). Detection of Nitrofuran Metabolites in Shrimp. Retrieved from [Link]
PubMed. (1997, March 14). Determination of nitrofurantoin, furazolidone and furaltadone in milk by high-performance liquid chromatography with electrochemical detection. Retrieved from [Link]
U.S. Department of Agriculture. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Wikipedia. (n.d.). Furazolidone. Retrieved from [Link]
A Comparative Guide to Elemental Analysis Standards for 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. The com...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. The compound 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, a halogenated nitro-alkene derivative of furan, presents unique challenges in elemental analysis due to its complex structure. Accurate determination of its elemental composition is non-negotiable for verifying its stoichiometric identity and purity.
This guide provides an in-depth comparison of the analytical standards and methodologies for the elemental analysis of this specific compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the described protocols are robust, self-validating, and grounded in authoritative standards.
Theoretical Elemental Composition: The Analytical Benchmark
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute standard against which all experimental results are measured.
The expected elemental percentages are calculated as follows:
%C = (7 * 12.011) / 232.03 * 100 = 36.24%
%H = (6 * 1.008) / 232.03 * 100 = 2.61%
%N = (1 * 14.007) / 232.03 * 100 = 6.04%
%Br = (1 * 79.904) / 232.03 * 100 = 34.44%
%O = (3 * 15.999) / 232.03 * 100 = 20.68%
These theoretical values are the targets for our analytical methods. A summary is presented below.
Element
Symbol
Atomic Weight ( g/mol )
Count
Total Mass
Percentage (%)
Carbon
C
12.011
7
84.077
36.24%
Hydrogen
H
1.008
6
6.048
2.61%
Nitrogen
N
14.007
1
14.007
6.04%
Bromine
Br
79.904
1
79.904
34.44%
Oxygen
O
15.999
3
47.997
20.68%
Total
232.033
100.00%
Primary Method: Combustion Analysis for C, H, and N
The most common and reliable method for determining carbon, hydrogen, and nitrogen in organic compounds is high-temperature combustion analysis, often referred to as CHN analysis.[2][3] This technique is based on the Pregl-Dumas method, which involves the complete combustion of the sample to convert the elements into simple, detectable gases.[4][5]
Principle of Operation
A precisely weighed sample is combusted in a furnace at ~1000°C in an oxygen-rich environment.[4] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas and its oxides (NOx). The resulting gas mixture is then passed through a reduction chamber containing high-purity copper to convert NOx to N₂. Finally, the gases (CO₂, H₂O, N₂) are separated and quantified using a thermal conductivity detector (TCD).[5]
Experimental Workflow: CHN Analysis
Caption: Workflow for Bromine determination via Oxygen Flask Combustion.
Protocol: Bromine Determination
Sample Preparation:
Accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper with a fuse.
Fold the paper around the sample and place it in a platinum or iridium sample holder.
Combustion:
Add 10 mL of an absorbing solution (e.g., dilute hydrogen peroxide or sodium hydroxide) to a 500 mL thick-walled Erlenmeyer flask.
Purge the flask with pure oxygen for 1-2 minutes.
Quickly light the paper fuse and immediately seal the flask with the stopper holding the sample. The flask should be inverted to create a water seal.
Allow the combustion to proceed until the cloud of combustion products has completely settled and been absorbed into the solution (approx. 15-20 minutes).
Titration:
Transfer the absorption solution quantitatively to a titration vessel.
Acidify the solution with nitric acid.
Using a potentiometric titrator equipped with a silver electrode, titrate the solution with a standardized 0.01 M silver nitrate (AgNO₃) solution.
The endpoint of the titration corresponds to the complete precipitation of silver bromide (AgBr).
Calculation: Calculate the percentage of bromine based on the volume of AgNO₃ titrant used, its molarity, and the initial sample weight.
Comparative Analysis of Methodologies
To select the appropriate analytical strategy, it is crucial to compare the performance characteristics of each technique.
Final Recommendations for a Self-Validating System
For the complete and trustworthy elemental characterization of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan , a dual-methodology approach is strongly recommended.
Primary Analysis: Perform CHN analysis to obtain accurate and precise percentages for Carbon, Hydrogen, and Nitrogen. The experimental results must fall within ±0.4% of the theoretical values (36.24% C, 2.61% H, 6.04% N).
Orthogonal Validation: Independently determine the Bromine content using the Oxygen Flask Combustion method followed by potentiometric titration. This provides a direct and robust quantification of the halogen, which is a critical component of the molecule's identity. The result should be within ±0.4% of the theoretical value (34.44% Br).
By employing two distinct and complementary techniques, the elemental analysis becomes a self-validating system. Agreement between the theoretical and experimental values across four different elements (C, H, N, and Br) provides the highest possible confidence in the identity, purity, and stoichiometry of the synthesized compound, a critical requirement for any downstream application in research or drug development.
References
American Elements. (n.d.). 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-5-nitrofuran. National Center for Biotechnology Information. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]
Paradelis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. Journal of Radioanalytical Chemistry. Retrieved from [Link]
Mikroanalytisches Laboratorium Kolbe. (n.d.). Methods - C/H/N. Retrieved from [Link]
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
University of Chemistry and Technology, Prague. (2016). Laboratory of Organic Elemental Analysis. Retrieved from [Link]
Personal protective equipment for handling 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
As a Senior Application Scientist, I recognize that handling specialized electrophilic building blocks requires moving beyond generic safety data sheets. 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan (CAS: 35950-37-9) is a high...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized electrophilic building blocks requires moving beyond generic safety data sheets. 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan (CAS: 35950-37-9) is a highly reactive, halogenated nitroalkene. While its unique structure makes it a valuable intermediate in drug discovery and complex heterocyclic synthesis, it presents severe occupational hazards.
To ensure absolute safety and operational integrity, this guide is engineered to provide you with the mechanistic reasoning behind our safety protocols, ensuring that every handling step is a self-validating system.
Mechanistic Toxicology & Risk Assessment
To design an effective safety protocol, we must first understand the chemical causality of the hazard. 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan possesses two distinct toxicological pharmacophores: the bromofuran ring and the nitroalkene moiety .
Nitroalkenes are exceptionally potent Michael acceptors [1]. The strongly electron-withdrawing nitro group conjugates with the adjacent alkene, rendering the
β
-carbon highly electrophilic. In a biological environment (such as your skin, eyes, or respiratory tract), this electrophile will rapidly undergo Michael addition with cellular nucleophiles—most notably, the thiol groups of cysteine residues in proteins and intracellular glutathione (GSH) [2].
This rapid covalent adduction depletes local GSH levels, triggering severe oxidative stress, irreversible protein modification, and potent skin sensitization. Furthermore, the lipophilic bromofuran ring enhances the molecule's ability to penetrate the stratum corneum, especially if dissolved in organic carrier solvents like DMSO or dichloromethane.
Mechanistic pathway of nitroalkene-induced cytotoxicity via Michael addition to cellular thiols.
Personal Protective Equipment (PPE) Matrix
Because this compound acts as a covalent modifier, barrier protection must be absolute. The following PPE matrix is designed to prevent both particulate inhalation and solvent-assisted transdermal penetration.
Protection Zone
Required Equipment
Mechanistic Rationale & Specifications
Eye/Face
Chemical safety goggles + Full face shield
Nitroalkenes cause severe ocular irritation and potential corneal damage. A face shield prevents splash injuries during solvent transfer.
Hands (Inner)
Nitrile gloves (Min. 0.11 mm thickness)
Provides baseline tactile dexterity and acts as the final barrier against dry powder.
Hands (Outer)
Butyl rubber or heavy-duty Nitrile (0.3 mm)
Required when handling the compound in solution. Butyl rubber prevents rapid breakthrough of carrier solvents (e.g., DCM, THF) that would otherwise drag the lipophilic compound through thin gloves.
Body/Skin
Tyvek® chemical suit or heavy-duty lab coat
Prevents accumulation of fine powders on porous street clothing, mitigating chronic dermal exposure.
Respiratory
Handled strictly in a Fume Hood
The compound must never be handled on an open bench. If emergency clean-up is required outside a hood, a NIOSH-approved P100 particulate respirator is mandatory.
Operational Workflow & Handling Protocol
Handling dry, highly reactive powders requires a workflow that minimizes aerosolization and ensures chemical deactivation before equipment leaves the controlled environment.
Step-by-step operational workflow for the safe handling and processing of halogenated nitroalkenes.
Step-by-Step Methodology:
Environmental Validation: Before opening the reagent bottle, verify that the chemical fume hood face velocity is between
0.4−0.6 m/s
. Lower velocities risk powder escape; higher velocities create turbulence that can blow the powder out of the weigh boat.
Anti-Static Weighing: Nitroalkene powders frequently accumulate static charge, causing them to repel from spatulas and aerosolize.
Action: Use an anti-static ionizer gun (e.g., Zerostat) on the weigh boat and spatula before dispensing. Weigh the material directly into a tared, sealable reaction vial rather than an open boat.
Closed-System Solubilization: Do not transport the open powder across the lab.
Action: Add your reaction solvent (e.g., DMF, DCM) directly to the vial inside the fume hood. Seal with a septum cap and purge with inert gas (Nitrogen/Argon) if required. Transfer the resulting solution exclusively via gas-tight syringes.
Active Chemical Decontamination (Self-Validating Step): You cannot rely on soap and water to clean spatulas or glassware contaminated with a Michael acceptor.
Action: Prepare a quench bath of 10% aqueous sodium bisulfite (
NaHSO3
) . Submerge all contaminated spatulas, weigh boats, and empty vials into this bath for 30 minutes before standard washing. The bisulfite acts as a strong nucleophile, attacking the nitroalkene and converting it into a water-soluble, non-toxic sulfonate adduct [3].
Spill Response & Chemical Disposal
In the event of a breach, containment must prioritize the suppression of airborne particulates and the prevention of environmental water contamination due to the bromofuran moiety.
Solid Powders Spills:Do not sweep. Sweeping generates highly toxic dust. Gently cover the spilled powder with absorbent paper towels. Carefully wet the towels with a 10% ethanol/water solution to dissolve and trap the powder without causing a violent reaction. Scoop the wet mass into a sealable hazardous waste container.
Liquid Spills (in solvent): Cover immediately with an inert, non-combustible absorbent material such as vermiculite or dry sand. Avoid using combustible materials like sawdust, as nitro compounds can be energetically reactive under certain conditions.
Waste Segregation: All materials contacting 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan must be disposed of in tightly sealed containers labeled as "Halogenated Organic Waste - Toxic/Sensitizer." Do not mix this waste stream with strong bases or azides, as nitroalkenes can undergo exothermic polymerization or decomposition when exposed to incompatible reagents.
References
Title: Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies | Source: National Institutes of Health (NIH) / PMC | URL: [Link]
Title: Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? | Source: MDPI - International Journal of Molecular Sciences | URL: [Link]
Title: Nitro compound (Reactivity and Nitronates) | Source: Wikipedia | URL: [Link]
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